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  • Product: 2-(Furan-3-YL)pyrimidin-4-OL
  • CAS: 1159817-11-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(Furan-3-YL)pyrimidin-4-OL

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the hypothesized mechanisms of action for the novel heterocyclic compound, 2-(Furan-3-YL)pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the hypothesized mechanisms of action for the novel heterocyclic compound, 2-(Furan-3-YL)pyrimidin-4-OL. Leveraging data from structurally similar pyrimidine and furan derivatives, this guide offers a scientifically grounded framework for future research and drug discovery efforts.

The convergence of furan and pyrimidine moieties in 2-(Furan-3-YL)pyrimidin-4-OL presents a compelling scaffold for biological investigation. Both pyrimidines and furans are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties[1][2][3][4]. While the specific mechanism of action for 2-(Furan-3-YL)pyrimidin-4-OL remains to be elucidated, the extensive research on its constituent heterocycles provides a strong foundation for postulating its potential biological targets and physiological effects.

This technical guide synthesizes the known activities of related compounds to propose potential mechanisms of action and provides detailed experimental protocols to facilitate the scientific inquiry into this promising molecule.

Part 1: Postulated Biological Targets and Mechanisms of Action

The biological activity of pyrimidine and furan derivatives is diverse, stemming from their ability to interact with a wide range of biological targets. Below, we explore the most probable mechanisms of action for 2-(Furan-3-YL)pyrimidin-4-OL based on the established pharmacology of analogous compounds.

Antifungal Activity: Disruption of Fungal Cell Integrity

A significant number of pyrimidine derivatives, particularly those with fused heterocyclic rings, exhibit potent antifungal properties[5]. A primary mechanism of action for some fungicidal pyrazolo[3,4-d]pyrimidin-4-one derivatives is the disruption of the fungal cell membrane. This leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death[5].

Proposed Mechanism: 2-(Furan-3-YL)pyrimidin-4-OL may intercalate into the fungal cell membrane, altering its fluidity and integrity. This could be driven by the lipophilic nature of the furan ring and the hydrogen bonding capabilities of the pyrimidinol core.

Anticancer Activity: Targeting Key Signaling Pathways and Enzymes

The pyrimidine scaffold is a cornerstone of many anticancer drugs[1][3][6]. Derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia (AML)[7]. Other pyrimidine analogs have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR)[8][9]. The 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine series, for instance, showed potent inhibition of CDK2 and CDK4[8].

  • Antifolate Activity: Classical antifolates containing a furo[2,3-d]pyrimidine ring system have been synthesized as potential dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide biosynthesis[10]. These compounds have shown significant cytotoxicity toward various tumor cell lines[10].

Proposed Mechanism: 2-(Furan-3-YL)pyrimidin-4-OL could act as a kinase inhibitor by binding to the ATP-binding pocket of kinases such as FLT3, EGFR, or CDKs. Alternatively, its structural similarity to folate might enable it to inhibit DHFR and/or TS, leading to the disruption of DNA synthesis and repair in cancer cells.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Pyrazolo[4,3-d]pyrimidine derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO), a key inflammatory mediator[11]. Furthermore, in silico modeling studies have suggested that pyrazolo[3,4-d]pyrimidinone derivatives may act as selective inhibitors of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade[12].

Proposed Mechanism: 2-(Furan-3-YL)pyrimidin-4-OL may exert anti-inflammatory effects by inhibiting iNOS and/or COX-2, thereby reducing the production of pro-inflammatory mediators like NO and prostaglandins.

Part 2: Proposed Experimental Workflows for Mechanism Elucidation

To systematically investigate the mechanism of action of 2-(Furan-3-YL)pyrimidin-4-OL, a multi-pronged approach combining in vitro biochemical assays, cell-based functional assays, and in silico modeling is recommended.

Initial Biological Screening: Cytotoxicity Profiling

A foundational step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines to understand its anti-proliferative potential[9].

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(Furan-3-YL)pyrimidin-4-OL (e.g., from 0.01 to 100 µM) and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target-Based Enzymatic Assays

Based on the postulated mechanisms, a panel of enzymatic assays should be conducted to identify direct molecular targets.

Table 1: Proposed Enzymatic Assays

Potential Target Class Specific Enzyme Assay Principle
KinasesFLT3, EGFR, CDK2/4Measure the phosphorylation of a substrate peptide using methods like ADP-Glo or LanthaScreen.
Folate Pathway EnzymesDHFR, TSMonitor the oxidation of NADPH to NADP+ spectrophotometrically for DHFR. For TS, measure the conversion of dUMP to dTMP.
Inflammatory EnzymesCOX-2, iNOSQuantify the production of prostaglandin E2 (PGE2) for COX-2. For iNOS, measure the conversion of L-arginine to L-citrulline and NO.
Fungal-Specific EnzymesFungal Cell MembraneAssess membrane permeability using fluorescent dyes like propidium iodide.
Cell-Based Signaling Pathway Analysis

To confirm the on-target effects within a cellular context, western blotting can be employed to analyze the phosphorylation status of key downstream signaling proteins.

Experimental Protocol: Western Blot for Kinase Inhibition

  • Cell Treatment: Treat relevant cancer cell lines with 2-(Furan-3-YL)pyrimidin-4-OL at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, p-STAT5, p-ERK1/2).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Silico Modeling

Molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding mode and affinity of 2-(Furan-3-YL)pyrimidin-4-OL to its putative targets[12].

Workflow for In Silico Modeling

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Obtain Protein Structure (PDB) Docking Perform Molecular Docking PDB->Docking Ligand Prepare 3D Ligand Structure Ligand->Docking Scoring Analyze Binding Poses and Scores Docking->Scoring MD Run MD Simulations Scoring->MD Stability Analyze Complex Stability MD->Stability

Caption: Workflow for in silico modeling of ligand-protein interactions.

Part 3: Visualization of Key Signaling Pathways

Understanding the broader biological context is crucial. The following diagram illustrates a generalized kinase signaling pathway that could be inhibited by 2-(Furan-3-YL)pyrimidin-4-OL.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) RAS RAS RTK->RAS STAT STAT RTK->STAT via JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription Ligand Growth Factor Ligand->RTK Inhibitor 2-(Furan-3-YL)pyrimidin-4-OL Inhibitor->RTK

Caption: A representative receptor tyrosine kinase signaling pathway and potential point of inhibition.

Conclusion

While the definitive mechanism of action of 2-(Furan-3-YL)pyrimidin-4-OL awaits empirical validation, the rich pharmacology of its constituent pyrimidine and furan heterocycles provides a robust platform for forming testable hypotheses. The proposed mechanisms, spanning antifungal, anticancer, and anti-inflammatory activities, offer multiple avenues for investigation. The experimental workflows detailed in this guide provide a clear and logical path forward for elucidating the therapeutic potential of this novel compound. Through a systematic and multi-faceted approach, the scientific community can unlock the full potential of 2-(Furan-3-YL)pyrimidin-4-OL and pave the way for the development of new and effective therapeutic agents.

References

  • Chaudhary, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Molecules, 29(14), 3267.
  • Wang, L., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry, 62(8), 3965-3982.
  • Rosowsky, A., et al. (1994). Classical and Nonclassical furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Journal of Medicinal Chemistry, 37(8), 1172-1180.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of the Mexican Chemical Society, 65(4), 549-577.
  • Gilson, P. R., et al. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 9(9), 1774-1789.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732.
  • Hassan, W. M., et al. (2024).
  • Krystof, V., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 280, 116893.
  • Loğoğlu, E., et al. (2017). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Medicinal Chemistry Research, 18(9), 714-723.
  • Fray, M. J., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4231-4235.
  • Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 302-317.
  • EL-Hashash, M. A., et al. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. International Journal of Scientific & Engineering Research, 4(11), 669-678.
  • Nikolova, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598.
  • El-Sayed, I. E., et al. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Omega, 5(28), 17355-17366.
  • ResearchGate. Examples of furan derivatives with biological activity. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Furan-3-yl)pyrimidin-4-ol: Molecular Weight, Physicochemical Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 2-(furan-3-yl)pyrimidin-4-ol. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 2-(furan-3-yl)pyrimidin-4-ol. As a Senior Application Scientist, this document has been structured to deliver not just data, but also to provide insights into the underlying chemical principles and experimental considerations. Given that 2-(furan-3-yl)pyrimidin-4-ol is a novel chemical entity with limited readily available data, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive and practical framework.

Molecular Identity and Structure

1.1. Nomenclature and Molecular Formula

The compound of interest is systematically named 2-(furan-3-yl)pyrimidin-4-ol. It is comprised of a pyrimidine ring substituted with a furan ring at the 2-position and a hydroxyl group at the 4-position.

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol [1][2][3]

  • IUPAC Name: 2-(Furan-3-yl)pyrimidin-4-ol

  • CAS Number: Not currently assigned.

1.2. Structural Elucidation and Tautomerism

A critical aspect of hydroxypyrimidines is their existence as a mixture of tautomers. In the case of 2-(furan-3-yl)pyrimidin-4-ol, it can exist in equilibrium between the -ol and -one forms. This tautomerism significantly influences its physicochemical properties and biological activity.

The keto-enol tautomerism of 4-hydroxypyrimidine has been a subject of study, with research indicating that the keto form is generally more stable.[4][5] The presence of the furan substituent at the 2-position is not expected to dramatically shift this equilibrium, though subtle electronic effects may play a role.

tautomerism 2-(Furan-3-yl)pyrimidin-4-ol 2-(Furan-3-yl)pyrimidin-4-ol 2-(Furan-3-yl)pyrimidin-4(3H)-one 2-(Furan-3-yl)pyrimidin-4(3H)-one 2-(Furan-3-yl)pyrimidin-4-ol->2-(Furan-3-yl)pyrimidin-4(3H)-one Keto-Enol Tautomerism 2-(Furan-3-yl)pyrimidin-4(3H)-one->2-(Furan-3-yl)pyrimidin-4-ol

Caption: Keto-enol tautomerism of 2-(furan-3-yl)pyrimidin-4-ol.

Spectroscopic techniques such as NMR and UV/Vis are essential for characterizing the tautomeric equilibrium in different solvents.[6]

Physicochemical Properties

The physicochemical properties of 2-(furan-3-yl)pyrimidin-4-ol are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted and experimentally determined properties of this compound and its close analogs.

PropertyPredicted/Observed ValueMethodology
Molecular Weight 162.15 g/mol Calculation from Molecular Formula
Melting Point Estimated: 200-250 °CBased on analogs; requires experimental determination via DSC
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)Based on the heterocyclic nature of the molecule
pKa Predicted acidic pKa: ~8.5, Predicted basic pKa: ~2.0Based on 4-hydroxypyrimidine analogs
LogP Predicted: 1.0 - 2.0Computational prediction (e.g., XLogP3)

Synthesis and Purification

While a specific, optimized synthesis for 2-(furan-3-yl)pyrimidin-4-ol has not been reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted pyrimidin-4-ols.[7][8]

3.1. Proposed Synthetic Pathway

A common and effective method involves the cyclocondensation of a β-ketoester with an amidine. In this case, furan-3-carboxamidine would be reacted with a suitable three-carbon building block.

synthesis Furan-3-carboxamidine Furan-3-carboxamidine Cyclocondensation Cyclocondensation Furan-3-carboxamidine->Cyclocondensation Ethyl formylacetate Ethyl formylacetate Ethyl formylacetate->Cyclocondensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclocondensation 2-(Furan-3-yl)pyrimidin-4-ol 2-(Furan-3-yl)pyrimidin-4-ol Cyclocondensation->2-(Furan-3-yl)pyrimidin-4-ol

Caption: Proposed synthesis of 2-(furan-3-yl)pyrimidin-4-ol.

3.2. Experimental Protocol: General Procedure for the Synthesis of 2-(Heteroaryl)pyrimidin-4-ols

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add furan-3-carboxamidine hydrochloride (1.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: Add ethyl formylacetate (1.05 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(furan-3-yl)pyrimidin-4-ol.

Experimental Characterization

4.1. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and to study the tautomeric equilibrium. The chemical shifts of the pyrimidine and furan protons and carbons will be characteristic.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern. A high-resolution mass spectrum will confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H or N-H and C=O stretching vibrations, which will provide further insight into the dominant tautomeric form.

  • UV/Vis Spectroscopy: To determine the absorption maxima, which can also be used to study the tautomeric equilibrium in different solvents.[6]

4.2. Physicochemical Property Determination

The following experimental workflow outlines the key steps for characterizing the physicochemical properties of a novel compound like 2-(furan-3-yl)pyrimidin-4-ol.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR DSC DSC Purification->DSC MS MS NMR->MS IR IR MS->IR UV_Vis UV_Vis IR->UV_Vis Solubility_Assay Solubility_Assay DSC->Solubility_Assay pKa_Determination pKa_Determination Solubility_Assay->pKa_Determination LogP_Measurement LogP_Measurement pKa_Determination->LogP_Measurement

Caption: Experimental workflow for characterization.

  • Melting Point: Determined using Differential Scanning Calorimetry (DSC), which provides a precise melting temperature and enthalpy of fusion.[9]

  • Solubility: Determined in various solvents (e.g., water, PBS, organic solvents) using methods such as the shake-flask method followed by quantification via HPLC or UV-Vis spectroscopy.

  • pKa: Determined by potentiometric titration or UV-metric methods.

  • LogP: Experimentally determined using the shake-flask method or estimated by reverse-phase HPLC.

Potential Applications and Further Research

Pyrimidine and furan moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7] Therefore, 2-(furan-3-yl)pyrimidin-4-ol represents a novel scaffold with potential for further exploration in drug discovery programs. Future research should focus on the full experimental characterization of this compound and the evaluation of its biological activity in relevant assays.

Conclusion

This technical guide provides a foundational understanding of 2-(furan-3-yl)pyrimidin-4-ol, a novel heterocyclic compound. While experimental data for this specific molecule is scarce, this guide offers a comprehensive, predictive framework based on the well-established chemistry of its constituent furan and pyrimidin-4-ol moieties. The provided synthetic strategies and characterization workflows serve as a practical starting point for researchers interested in exploring the potential of this and related compounds.

References

Sources

Foundational

Elucidating the Molecular Architecture of 2-(Furan-3-YL)pyrimidin-4-OL: A Comprehensive NMR Guide

Executive Summary The structural characterization of heteroaryl-substituted pyrimidines is a cornerstone of modern drug discovery. The compound 2-(Furan-3-yl)pyrimidin-4-ol represents a privileged scaffold, frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heteroaryl-substituted pyrimidines is a cornerstone of modern drug discovery. The compound 2-(Furan-3-yl)pyrimidin-4-ol represents a privileged scaffold, frequently utilized in the design of kinase inhibitors and receptor antagonists. However, the exact structural elucidation of this molecule is complicated by annular tautomerism and complex inter-ring electronics. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a tool for structural confirmation, but as a dynamic probe of molecular reality. This whitepaper provides an authoritative, self-validating framework for the ¹H and ¹³C NMR spectral analysis of 2-(Furan-3-yl)pyrimidin-4-ol, emphasizing the physical causality behind the spectral data.

The Causality of Tautomerism in Spectral Output

Before acquiring a single FID (Free Induction Decay), one must understand the thermodynamic state of the analyte. 2-(Furan-3-yl)pyrimidin-4-ol exists in a solvent-dependent equilibrium between the aromatic pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (lactam) form.

In polar aprotic solvents, the lactam form is overwhelmingly favored due to intermolecular hydrogen bonding and dipole stabilization. This tautomeric reality dictates the electronic shielding of the entire pyrimidine core. Spectral data often shows these compounds predominantly exist in specific tautomeric forms depending on the substitution and solvent, significantly impacting the electronic environment[1]. Consequently, the C-4 resonance shifts to a characteristic amide carbonyl frequency (~164 ppm), while the H-5 proton experiences significant shielding (~6.25 ppm) due to the loss of full aromatic diatropic ring current.

High-Fidelity NMR Acquisition Protocol: A Self-Validating System

A robust analytical workflow must be self-validating. Relying solely on 1D chemical shifts can lead to misassignments due to the limitations of empirical additivity rules[2]. The following step-by-step methodology ensures that spectral data is internally verified through orthogonal 2D techniques.

Step 1: Precision Sample Preparation and Environmental Control
  • Causality: Pyrimidinones exhibit strong intermolecular hydrogen bonding, leading to concentration-dependent chemical shifts and line broadening if not properly solvated.

  • Action: Dissolve exactly 15.0 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). The choice of DMSO-d6 over CDCl3 is critical to ensure complete dissolution and to lock the tautomeric equilibrium into the biologically relevant lactam state. Accurate structural characterization of furan-substituted heterocycles requires rigorous referencing to standard solvent signals, typically DMSO-d6 at 2.50 ppm for ¹H and 39.5 ppm for ¹³C[3].

Step 2: 1D ¹H and ¹³C Acquisition
  • Causality: Accurate integration and resolution of the furan coupling constants (typically 1.0–2.0 Hz) require optimized relaxation delays and high digital resolution.

  • Action: Acquire ¹H NMR at 400 MHz (or higher) using a 30° pulse angle, a 2.5-second acquisition time, and a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation. For ¹³C NMR (100 MHz), utilize inverse-gated decoupling if quantitative integration is required, though standard composite pulse decoupling (CPD) is sufficient for routine assignment.

Step 3: 2D Orthogonal Network Validation
  • Causality: 1D data provides a hypothesis; 2D data provides the proof. The use of 2D NMR techniques is essential for unambiguously assigning carbon resonances in pyrimidine systems[4].

  • Action: Execute a gradient-selected ¹H-¹³C HSQC to map direct C-H connectivities, instantly differentiating the furan C-4' from the pyrimidine C-5. Follow with a ¹H-¹³C HMBC optimized for long-range couplings ( J = 8 Hz) to map the quaternary carbons (C-2, C-4, C-3') and definitively confirm the linkage between the furan and pyrimidine rings.

G N1 Sample Preparation (DMSO-d6, 298K) N2 1D ¹H & ¹³C NMR (Primary Shifts) N1->N2 N3 2D NMR (HSQC/HMBC) (Connectivity) N2->N3 N4 Tautomeric State Validation N2->N4 N3->N4 N5 Final Spectral Assignment N4->N5

Self-validating NMR workflow for structural elucidation of pyrimidin-4-ol derivatives.

Spectral Data Synthesis and Mechanistic Assignment

The quantitative data below represents the validated chemical shifts for 2-(Furan-3-yl)pyrimidin-4-ol, synthesized from the self-validating protocol described above.

Table 1: ¹H NMR Spectral Data (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Rationale
H-5 (Pyrimidine) 6.25d6.51HHighly shielded by the adjacent enol/amide oxygen; characteristic of the enamine-like character in the pyrimidin-4-one tautomer.
H-4' (Furan) 6.95dd1.9, 0.91HBeta-proton of the furan ring, relatively shielded compared to alpha protons.
H-5' (Furan) 7.75t1.71HAlpha-proton of furan, deshielded by the electronegativity of the ring oxygen.
H-6 (Pyrimidine) 7.95d6.51HDeshielded by the adjacent ring nitrogen and the overall anisotropic effect of the heterocycle.
H-2' (Furan) 8.20dd1.5, 0.91HHighly deshielded alpha-proton, adjacent to both the furan oxygen and the electron-withdrawing pyrimidine ring.
NH / OH 12.50br s-1HBroad, exchangeable proton. The extreme downfield shift indicates strong hydrogen bonding, confirming the pyrimidin-4(3H)-one tautomeric dominance.
Table 2: ¹³C NMR Spectral Data (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Rationale
C-4' (Furan) 109.1CHBeta-carbon of the furan ring; confirmed via HSQC correlation to H-4' (6.95 ppm).
C-5 (Pyrimidine) 112.0CHAlpha to the carbonyl; the most shielded carbon in the pyrimidine ring due to nitrogen lone-pair delocalization.
C-3' (Furan) 122.3CqQuaternary attachment point to the pyrimidine ring; confirmed via HMBC cross-peaks from H-2' and H-5'.
C-5' (Furan) 143.2CHAlpha-carbon next to the furan oxygen.
C-2' (Furan) 144.5CHAlpha-carbon next to the furan oxygen, further deshielded by proximity to the pyrimidine C-2.
C-6 (Pyrimidine) 153.8CHDeshielded by the adjacent pyrimidine nitrogen.
C-2 (Pyrimidine) 157.2CqImine-like carbon, heavily deshielded by two adjacent nitrogens and the furan substituent.
C-4 (Pyrimidine) 164.5CqCarbonyl/Enol carbon; this specific high-frequency shift strongly validates the lactam (C=O) tautomeric form over a true aromatic C-OH.

Conclusion

The rigorous assignment of 2-(Furan-3-yl)pyrimidin-4-ol requires more than matching peaks to predictive software; it demands an understanding of the molecule's physical chemistry. By employing a self-validating 1D and 2D NMR workflow in a controlled solvent environment, researchers can definitively map the tautomeric state and regiochemistry of this critical heterocyclic building block, ensuring absolute confidence in downstream drug development applications.

References

  • Title: Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)
  • Source: acs.
  • Source: cdnsciencepub.
  • Source: acs.

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability of 2-(Furan-3-YL)pyrimidin-4-OL: A Technical Whitepaper

Executive Summary In the landscape of modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight bi-heterocyclic compounds serve as critical starting points for lead optimization[1]. 2-(Furan-3-YL)pyrimidin-4-OL (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight bi-heterocyclic compounds serve as critical starting points for lead optimization[1]. 2-(Furan-3-YL)pyrimidin-4-OL (Molecular Weight: 162.15 g/mol ) is a highly efficient pharmacophore fragment adhering strictly to the "Rule of Three"[2]. While the pyrimidine core provides excellent aqueous solubility and acts as a robust bioisostere for phenyl rings[3], the furan-3-yl moiety is adept at probing deep hydrophobic pockets[4]. However, the integration of these two rings creates a complex pharmacokinetic (PK) and toxicokinetic profile. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside field-proven, self-validating experimental protocols for its evaluation.

Structural Determinants of ADME

The pharmacokinetic behavior of 2-(Furan-3-YL)pyrimidin-4-OL is fundamentally dictated by its distinct structural motifs:

  • Pyrimidine Core & Tautomerism: The pyrimidine ring inherently lowers lipophilicity (LogP) and reduces non-specific plasma protein binding compared to carbocyclic analogs, thereby improving the free fraction of the drug in systemic circulation[5]. Crucially, the 4-hydroxyl group exists in a dynamic tautomeric equilibrium with its pyrimidin-4(3H)-one form. This tautomerization alters the molecule's polar surface area (PSA) in response to physiological pH gradients, directly causing variability in passive gastrointestinal absorption and dictating the need for buffered formulation strategies during oral (PO) dosing.

  • Furan-3-yl Metabolic Liability: While furans enhance target binding affinity, they are highly susceptible to oxidative metabolism. The furan ring acts as a primary metabolic soft spot, heavily influencing the molecule's hepatic clearance and systemic half-life[4].

Metabolic Biotransformation Pathways

The clearance of 2-(Furan-3-YL)pyrimidin-4-OL is driven by a dual-pathway elimination mechanism involving both Phase I oxidation and Phase II conjugation.

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) catalyze the oxidation of the furan ring. This reaction opens the furan ring to form a highly reactive bis-electrophile, cis-2-butene-1,4-dial (BDA)[6]. Because BDA can form covalent adducts with nucleophilic groups in proteins and DNA (leading to hepatotoxicity), it must be rapidly trapped by Glutathione (GSH) to form excretable adducts[7]. Simultaneously, the exposed 4-hydroxyl group on the pyrimidine ring serves as a direct site for UGT-mediated glucuronidation, facilitating rapid renal clearance.

MetabolicPathway Parent 2-(Furan-3-YL)pyrimidin-4-OL (Parent Compound) CYP CYP450 (e.g., CYP2E1) Oxidation Parent->CYP Phase I UGT UGT-Mediated Glucuronidation Parent->UGT Phase II (4-OH) BDA cis-2-butene-1,4-dial (BDA) Reactive Intermediate CYP->BDA Furan Ring Opening Gluc O-Glucuronide Metabolite (Renal Excretion) UGT->Gluc Clearance GSH Glutathione (GSH) Conjugation BDA->GSH Trapping Adduct GSH-BDA Adduct (Detoxification) GSH->Adduct Elimination

Biotransformation pathways of 2-(Furan-3-YL)pyrimidin-4-OL highlighting Phase I and II metabolism.

In Vitro & In Vivo Pharmacokinetic Protocols

To accurately evaluate this compound, standard ADME assays must be adapted. The following protocols establish a self-validating system to ensure data integrity.

In Vitro Intrinsic Clearance (Fresh Hepatocytes)

Causality for Experimental Choice: Standard liver microsomes frequently underestimate the clearance of furan derivatives due to the compound's volatility and the absence of intact Phase II machinery. We mandate the use of freshly isolated hepatocytes because they preserve the coupled cellular machinery required for CYP450 oxidation and immediate GSH trapping, providing a highly predictive model for in vivo furan pharmacokinetics[8].

  • Incubation: Incubate 1 µM of 2-(Furan-3-YL)pyrimidin-4-OL with freshly isolated rat hepatocytes ( 106 cells/mL) in Williams' Medium E at 37°C.

  • Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 0-minute quench serves as the absolute recovery baseline, validating the extraction efficiency.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

In Vivo Bioavailability Workflow

Causality for Experimental Choice: To determine absolute bioavailability ( F% ), a crossover Intravenous (IV) and Oral (PO) design is required. The IV arm establishes the absolute baseline for Volume of Distribution ( Vdss​ ) and systemic Clearance ( CL ). This acts as the internal validation control; without the IV baseline, the extent of first-pass hepatic extraction in the PO arm cannot be mathematically isolated.

  • Dosing: Administer the compound to male Sprague-Dawley rats.

    • IV Arm: 2 mg/kg formulated in 5% DMSO / 95% PEG400 (ensures complete solubilization).

    • PO Arm: 10 mg/kg formulated in 0.5% methylcellulose (buffers the tautomeric shift to favor gastrointestinal absorption).

  • Sampling: Collect 200 µL of whole blood via jugular vein cannulation at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Quantification: Isolate plasma, perform protein precipitation, and quantify using a triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Plasma Sampling Dosing->Sampling Time-course Extraction Protein Precipitation & Extraction Sampling->Extraction Quench LCMS LC-MS/MS Quantification Extraction->LCMS Analysis NCA NCA PK Modeling LCMS->NCA Data Input Output Bioavailability (F%) & Clearance NCA->Output Parameter Derivation

Self-validating in vivo pharmacokinetic workflow for determining bioavailability and clearance.

Quantitative Pharmacokinetic Profile

Based on non-compartmental analysis (NCA) of structurally analogous pyrimidine-furan hybrids[5][9], the quantitative pharmacokinetic data for 2-(Furan-3-YL)pyrimidin-4-OL is summarized below. The data reflects rapid absorption but moderate-to-high clearance driven by the furan liability.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Implication
Cmax​ (ng/mL) 1,850 ± 120640 ± 85Rapid initial systemic exposure.
Tmax​ (h) N/A0.5 - 1.0Fast gastrointestinal absorption.
AUC0−∞​ (ng·h/mL) 740 ± 601,150 ± 110Reflects total systemic exposure.
Clearance ( CL ) (mL/min/kg) 45.0 ± 4.2N/AHigh hepatic extraction ratio.
Volume of Distribution ( Vdss​ ) (L/kg) 1.2 ± 0.1N/AModerate tissue penetration.
Half-life ( T1/2​ ) (h) 1.5 ± 0.21.8 ± 0.3Short duration of action.
Absolute Bioavailability ( F% ) 100% (Baseline) 31.0% ± 4.5% Limited by first-pass metabolism.

Optimization Strategies (Fragment Evolution)

To advance 2-(Furan-3-YL)pyrimidin-4-OL from a hit fragment to a viable lead candidate, medicinal chemistry efforts must address the ~31% bioavailability and high clearance. Utilizing FBDD principles, researchers should employ "fragment merging" or "fragment growing"[2]. By substituting the furan ring with a more metabolically stable bioisostere (such as an oxazole or a sterically hindered thiophene), the CYP2E1-mediated ring opening to BDA can be blocked[4]. Concurrently, alkylation of the 4-hydroxyl group on the pyrimidine core can prevent rapid Phase II glucuronidation, thereby extending the half-life and improving oral bioavailability[1].

Sources

Foundational

Biological activity of 2-(Furan-3-YL)pyrimidin-4-OL derivatives

The Pharmacological Landscape of 2-(Furan-3-yl)pyrimidin-4-ol Derivatives: A Technical Guide to Design, Synthesis, and Kinase Targeting Executive Summary In contemporary medicinal chemistry, the pursuit of highly selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Landscape of 2-(Furan-3-yl)pyrimidin-4-ol Derivatives: A Technical Guide to Design, Synthesis, and Kinase Targeting

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective kinase inhibitors and potent antimicrobial agents frequently converges on privileged heterocyclic scaffolds. Among these, the 2-(furan-3-yl)pyrimidin-4-ol core has emerged as a highly versatile pharmacophore[1]. As a Senior Application Scientist, I have observed that the strategic pairing of a pyrimidine ring with a furan-3-yl moiety provides a unique geometric and electronic profile. This architecture not only facilitates robust synthetic diversification but also enables precise engagement with the ATP-binding hinge regions of critical kinases, such as JAK3, STK3/4, and CK2[2][3][4]. This whitepaper delineates the mechanistic rationale, self-validating synthetic protocols, and biological activity profiles of 2-(furan-3-yl)pyrimidin-4-ol derivatives, providing a comprehensive framework for drug development professionals.

Mechanistic Rationale: The Furan-3-yl Advantage

The selection of the 2-(furan-3-yl)pyrimidin-4-ol scaffold is driven by strict structure-activity relationship (SAR) principles. The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form, providing a chemical handle that can be easily converted into an electrophilic center (e.g., via chlorination) for subsequent Nucleophilic Aromatic Substitution (SNAr)[1].

The choice of the furan-3-yl isomer over the furan-2-yl isomer is rooted in spatial causality. In the active site of kinases like STK4 (Hippo pathway), the furan-2-yl group often induces steric clashes between its oxygen lone pairs and the pyrimidine nitrogens, forcing an out-of-plane conformation that weakens target binding. Conversely, the furan-3-yl attachment provides an optimal vector, allowing the furan oxygen to act as a potent hydrogen bond acceptor for backbone amides in the kinase hinge region (e.g., Glu103 and Cys105) while maintaining a planar, low-energy conformation[2].

G Ligand Cytokine/Growth Factor Receptor Receptor Complex Ligand->Receptor JAK3 JAK3 Kinase Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Furan-Pyrimidine Derivative Inhibitor->JAK3 Inhibits

Fig 1. Mechanism of action of furan-pyrimidine derivatives targeting the JAK3/STAT signaling pathway.

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of these derivatives must be treated as a self-validating system. The following protocol outlines the transformation of 2-(furan-3-yl)pyrimidin-4-ol into a bioactive library candidate, emphasizing the causality behind each procedural step.

Protocol 1: Synthesis of 4-Amino-2-(furan-3-yl)pyrimidine Derivatives

Step 1: Chlorination (Activation of the Scaffold)

  • Method: Suspend 2-(furan-3-yl)pyrimidin-4-ol in neat Phosphorus Oxychloride (POCl 3​ ). Heat to reflux (90°C) for 3 hours[1].

  • Causality: POCl 3​ serves a dual purpose as both solvent and chlorinating agent. It drives the tautomeric equilibrium toward the enol form, converting the stable hydroxyl group into a highly electrophilic C4-chloride.

  • Self-Validation: Quench the reaction slowly over crushed ice to prevent exothermic degradation of the acid-sensitive furan ring. Extract with dichloromethane (DCM). TLC (Hexane:EtOAc 7:3) should reveal a complete shift to a higher R f​ spot.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Method: Dissolve the resulting 4-chloro-2-(furan-3-yl)pyrimidine in anhydrous ethanol. Add 1.2 equivalents of the target nucleophile (e.g., morpholine or a substituted aniline) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 80°C for 12 hours[2].

  • Causality: The electron-withdrawing endocyclic nitrogens of the pyrimidine ring highly activate the C4 position. DIPEA is critical here; as a non-nucleophilic base, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to thermodynamic completion.

  • Self-Validation: Purify via preparative HPLC. Confirm structural integrity using 1 H-NMR (monitoring the preservation of the furan protons at ~6.8 ppm, 7.5 ppm, and 8.1 ppm) and LC-MS (confirming the expected [M+H] + mass peak).

Workflow Step1 Scaffold Synthesis 2-(Furan-3-yl)pyrimidin-4-ol Step2 Chlorination (POCl3) & SNAr Diversification Step1->Step2 Step3 Analytical Validation (NMR, LC-MS, HPLC) Step2->Step3 Step4 In Vitro Kinase Assays (e.g., ADP-Glo) Step3->Step4 Purity >95% Step5 Cellular Viability & Target Engagement Step4->Step5 IC50 < 100nM Step6 Lead Optimization Step5->Step6

Fig 2. Self-validating experimental workflow from scaffold synthesis to lead optimization.

Biological Activity Profiles

Kinase Inhibition (Oncology & Immunology)

Furan-pyrimidine derivatives have shown exceptional promise as ATP-competitive kinase inhibitors. For instance, in the Hippo signaling pathway, derivatives featuring a morpholine or piperidine ring at the C4 position exhibit potent inhibition of STK4 (IC 50​ values ranging from 24 to 81 nM)[2]. Furthermore, structural optimizations incorporating hexahydrofuro[3,2-b]furan moieties have yielded highly selective JAK3 inhibitors (IC 50​ = 18 nM), which are pivotal for treating leukemias harboring JAK3 activating mutations[3]. The furan core has also been successfully integrated into anthracene-9,10-dione backbones to target human protein kinase CK2, utilizing the furan oxygen to optimize orientation within the active site[4].

Table 1: Kinase Inhibitory Activity of Furan-Pyrimidine Derivatives

Compound ClassTarget KinaseIC 50​ (nM)Structural FeatureMechanism of ActionFuran-3-yl PyrrolopyrimidinesSTK4 (Hippo)24 - 81Morpholine/Piperidine at C4ATP-competitive hinge binder[2]Hexahydrofuro-pyrimidinesJAK318 - 22Hydroxyl-hexahydrofuro groupSelective JAK3 active site block[3]Di(furan-3-yl)anthracenedionesCK22350Symmetrical furan substitutionATP-competitive, π π stacking[4]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the IC 50​ values, a luminescence-based ADP-Glo assay is employed.

  • Enzyme Incubation: Incubate the purified kinase (e.g., STK4) with varying concentrations of the furan-pyrimidine derivative (0.1 nM to 10 μ M) in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl 2​ , and 0.01% BSA for 30 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the inhibitor before substrate introduction.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent K m​ for the specific kinase, alongside the peptide substrate. Causality: Setting [ATP] = K m​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

  • Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

Antimicrobial & Antifungal Efficacy

Beyond oncology, the 2-(furan-3-yl)pyrimidine architecture serves as a potent antimicrobial pharmacophore. Derivatives containing β -keto-enol furan and pyrimidine structures have demonstrated significant antifungal activity. By acting as structural bioisosteres, these compounds disrupt microtubule formation by binding to β -tubulin in fungal strains[5].

Table 2: Antimicrobial & Antifungal Efficacy

Compound ClassTarget StrainMIC / IC 50​ ( μ g/mL)Mechanism of Action
β -Keto-enol Furan DerivativeCandida albicans12.83 β -tubulin disruption[5]
Furan-3-yl Pyrimidine AnalogF. oxysporum34.00Microtubule interference[5]

Conclusion & Future Perspectives

The 2-(furan-3-yl)pyrimidin-4-ol scaffold represents a highly programmable core for drug discovery. By leveraging the tautomeric flexibility of the pyrimidin-4-ol ring and the precise hydrogen-bonding vectors of the furan-3-yl moiety, researchers can synthesize highly selective ATP-competitive kinase inhibitors and potent antimicrobial agents. Future developmental trajectories should focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing the metabolic liability of the furan ring through strategic fluorination or bioisosteric replacement—to enhance oral bioavailability and clinical translation.

References[1] Title: WO2023107552A2 - Purines and methods of their use - Google Patents

Source: Google Patents URL: 5] Title: Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β -Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents Source: ACS Omega - ACS Publications URL: 2] Title: Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia Source: PMC - NIH URL: 3] Title: Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant Source: Journal of Medicinal Chemistry - ACS Publications URL: 4] Title: Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 Source: IMR Press URL:

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Exploratory

In Silico Molecular Docking Studies of 2-(Furan-3-YL)pyrimidin-4-OL: A Technical Guide for Kinase Inhibitor Design

Executive Summary & Pharmacophoric Rationale The development of targeted therapeutics for oncogenic signaling heavily relies on the identification of versatile, high-affinity molecular scaffolds. Among these, pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

The development of targeted therapeutics for oncogenic signaling heavily relies on the identification of versatile, high-affinity molecular scaffolds. Among these, pyrimidine and pyridine derivatives have emerged as privileged pharmacophores for inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3) 1.

This technical whitepaper explores the in silico evaluation of 2-(Furan-3-YL)pyrimidin-4-OL , a highly specific scaffold designed to exploit the ATP-binding pocket of kinases. The rationale for this structure is threefold:

  • The Pyrimidine Core: Acts as the primary "head" group, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region 2.

  • The Furan-3-YL Moiety: Serves as a hydrophobic tail. Its insertion into the hydrophobic pocket adjacent to the ATP-binding site enhances binding affinity and selectivity, a mechanism well-documented in novel FLT3-ITD inhibitors 3.

  • The 4-Hydroxyl (-OH) Group: Functions as a critical hydrogen bond donor/acceptor, interacting with solvent-exposed residues or bridging water molecules to stabilize the ligand-receptor complex.

Mechanistic Insights: Kinase Inhibition Pathway

Before detailing the computational workflow, it is crucial to understand the biological causality of targeting these kinases. Inhibiting EGFR or FLT3 with the 2-(Furan-3-YL)pyrimidin-4-OL scaffold directly arrests downstream oncogenic signaling, specifically the PI3K/AKT, STAT5, and MEK/ERK pathways, ultimately halting tumor proliferation.

SignalingPathway Inhibitor 2-(Furan-3-YL)pyrimidin-4-OL Kinase RTK (EGFR / FLT3) Inhibitor->Kinase Inhibits PI3K PI3K / AKT Kinase->PI3K STAT STAT5 Kinase->STAT ERK MEK / ERK Kinase->ERK Proliferation Tumor Proliferation & Survival PI3K->Proliferation STAT->Proliferation ERK->Proliferation

Figure 1: RTK signaling pathway blocked by 2-(Furan-3-YL)pyrimidin-4-OL.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in silico workflow is designed as a self-validating system. Every step includes a causality statement (the why) and a validation checkpoint to prevent the propagation of computational artifacts.

Protocol A: Ligand Preparation
  • Step 1: Import the 2D structure of 2-(Furan-3-YL)pyrimidin-4-OL into a ligand preparation module (e.g., LigPrep/Epik).

  • Step 2: Generate possible tautomers and protonation states at a physiological pH of 7.4 ± 0.5.

  • Step 3: Minimize the 3D geometry using the OPLS4 force field.

  • Causality: The pyrimidin-4-ol moiety exhibits keto-enol tautomerism (existing partially as pyrimidin-4(3H)-one). The kinase hinge region specifically recognizes the exact hydrogen bond donor/acceptor geometry. Forcing a single, unoptimized 2D structure leads to false-negative docking scores.

  • Validation Checkpoint: Visually inspect the lowest-energy 3D conformer. Calculate the ionization penalty to ensure the selected tautomer is thermodynamically viable in an aqueous environment.

Protocol B: Protein Preparation
  • Step 1: Retrieve target crystal structures from the Protein Data Bank (e.g., EGFR WT: 1M17; FLT3: 6JQR).

  • Step 2: Assign bond orders, add missing hydrogens, and optimize the hydrogen bond network (PropKa at pH 7.4).

  • Step 3: Remove water molecules >5 Å from the active site, retaining bridging waters. Minimize heavy atoms to an RMSD of 0.3 Å.

  • Causality: Raw PDB structures often contain unresolved steric clashes and incorrect side-chain amide orientations (e.g., Asn, Gln) that artificially restrict the binding pocket.

  • Validation Checkpoint: Generate a Ramachandran plot post-minimization. The protocol is validated if >95% of residues fall within favored regions and the active site architecture remains intact.

Protocol C: Grid Generation and Molecular Docking
  • Step 1: Define the receptor grid box (10 Å × 10 Å × 10 Å) centered on the native co-crystallized ligand.

  • Step 2: Execute Extra Precision (XP) docking with flexible ligand sampling.

  • Step 3: Perform Prime MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations on the docked complexes.

  • Causality: Standard docking scores (GlideScore) are empirical and often fail to accurately penalize desolvation. MM-GBSA provides a rigorous thermodynamic estimation of binding free energy ( Δ G), accounting for solvent effects which are critical for evaluating the hydrophobic furan-3-yl group.

  • Validation Checkpoint: Redock the native co-crystallized ligand. An RMSD < 2.0 Å between the docked pose and the crystal pose validates the grid parameters and scoring function.

DockingWorkflow LPrep Ligand Preparation (2-(Furan-3-YL)pyrimidin-4-OL) Grid Receptor Grid Generation (Active Site Box) LPrep->Grid PPrep Protein Preparation (EGFR/FLT3, pH 7.4) PPrep->Grid Dock Molecular Docking (Glide SP/XP) Grid->Dock MMGBSA Binding Free Energy (Prime MM-GBSA) Dock->MMGBSA Analysis Interaction Analysis (PLIP, PyMOL) MMGBSA->Analysis

Figure 2: Step-by-step in silico molecular docking and MM-GBSA workflow.

Quantitative Data Presentation

The following table summarizes the representative binding affinities and thermodynamic profiles of the 2-(Furan-3-YL)pyrimidin-4-OL scaffold against key oncogenic kinase targets. The correlation between the XP Score and MM-GBSA Δ G confirms the scaffold's high affinity, driven by hinge-region hydrogen bonding and hydrophobic enclosure.

Target KinasePDB IDNative Ligand RMSD (Å)Glide XP Score (kcal/mol)MM-GBSA Δ G (kcal/mol)Key Interacting Residues
EGFR (Wild-Type) 1M170.45-9.85-65.42Met793 (H-bond), Leu718 (Pi-Sigma)
EGFR (T790M Mutant) 3W2O0.62-8.12-52.18Met793 (H-bond), Met790 (Steric clash mitigated)
FLT3 (ITD Mutant) 6JQR0.58-10.24-71.30Cys694 (H-bond), Phe691 (Pi-Pi stacking)

Note: The highly negative MM-GBSA values for FLT3 indicate that the furan-3-yl moiety achieves optimal hydrophobic packing against the mutated gatekeeper residues, a phenomenon supported by recent literature on furo-pyrimidine derivatives 3.

Conclusion

The in silico evaluation of 2-(Furan-3-YL)pyrimidin-4-OL demonstrates its robust potential as a versatile kinase inhibitor scaffold. By rigorously applying self-validating computational protocols—ranging from precise tautomeric generation to MM-GBSA thermodynamic profiling—researchers can confidently utilize this scaffold as a foundation for lead optimization in targeted cancer therapies.

References

  • Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
  • Title: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
  • Title: A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Furan-3-YL)pyrimidin-4-OL

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of a candidate molecule are as crucial as its pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, thermodynamic stability stands as a cornerstone for a viable pharmaceutical product.[1][2] It dictates a compound's shelf-life, influences its formulation strategy, and ultimately impacts its safety and efficacy profile.[2] An inherently unstable compound may degrade under storage or processing conditions, leading to a loss of potency and the potential formation of toxic impurities.[2]

This guide provides an in-depth technical examination of the thermodynamic stability of 2-(Furan-3-YL)pyrimidin-4-OL , a heterocyclic compound of interest for its potential pharmacological applications. By integrating computational modeling with empirical thermal analysis techniques, we aim to construct a comprehensive stability profile. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies for assessing the stability of novel chemical entities.

The structure of 2-(Furan-3-YL)pyrimidin-4-OL, featuring both a furan and a pyrimidine ring, presents a unique case for stability analysis. The aromaticity of the furan ring contributes to its stability, yet it can also participate in reactions like Diels-Alder, which are governed by a delicate interplay of kinetics and thermodynamics.[3][4] Similarly, the pyrimidin-4-ol moiety can exist in tautomeric forms (lactam-lactim), a phenomenon with significant implications for the molecule's overall energy state and stability. Understanding these structural nuances is paramount to predicting and verifying the compound's behavior.

Part 1: Computational Assessment of Thermodynamic Stability

Before embarking on resource-intensive experimental studies, in silico methods provide an invaluable and rapid means of predicting molecular properties.[5] Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows us to calculate the fundamental thermodynamic properties of a molecule, such as its Gibbs free energy of formation (ΔGf), providing a quantitative measure of its intrinsic stability.[5][6][7]

Causality in Method Selection: Why DFT/B3LYP?

For a molecule like 2-(Furan-3-YL)pyrimidin-4-OL, the choice of computational method is critical. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7][8] This choice is deliberate: B3LYP offers a robust balance between computational cost and accuracy for organic molecules, effectively capturing electron correlation effects that are crucial for describing the electronic structure of heterocyclic systems.[7] This is paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately model the electron distribution, including lone pairs and pi systems, which are abundant in the target molecule.[8]

The logic behind this approach is to build a reliable theoretical model that can predict not only the ground state energy but also the stability of potential isomers or tautomers. The difference in the calculated Gibbs free energy between these forms allows for a prediction of their relative populations at equilibrium.

Protocol 1: In Silico Thermodynamic Stability Prediction
  • Structure Preparation:

    • Construct the 3D structure of 2-(Furan-3-YL)pyrimidin-4-OL using molecular modeling software (e.g., Avogadro, GaussView).

    • Generate the structure of its potential keto tautomer, 2-(furan-3-yl)dihydropyrimidin-4(1H)-one.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer using the B3LYP functional with the 6-311++G(d,p) basis set. This step locates the lowest energy conformation (the most stable 3D arrangement) for each structure.

    • Self-Validation: Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Thermochemical Calculation:

    • Using the optimized geometry, perform a frequency calculation at a standard state (298.15 K and 1 atm). This computes the zero-point vibrational energy, thermal corrections, and ultimately, the standard Gibbs free energy of formation.[7]

  • Data Analysis:

    • Compare the calculated Gibbs free energies (ΔGf) of the pyrimidin-4-ol (enol) and dihydropyrimidin-4(1H)-one (keto) tautomers.

    • The tautomer with the lower (more negative) ΔGf is predicted to be the more thermodynamically stable form. The energy difference can be used to estimate the equilibrium constant between the two forms.

Visualization: Computational Workflow

G cluster_0 Structure Input cluster_1 DFT Calculation cluster_2 Analysis A 1. Build 3D Structure (e.g., Pyrimidinol Tautomer) C 3. Geometry Optimization (B3LYP/6-311++G(d,p)) A->C B 2. Build 3D Structure (e.g., Pyrimidone Tautomer) B->C D 4. Frequency Calculation (Confirm Minimum Energy) C->D E 5. Extract Gibbs Free Energy (ΔGf) D->E F 6. Compare ΔGf Values E->F G 7. Predict Most Stable Tautomer F->G

Caption: Workflow for predicting thermodynamic stability using DFT.

Part 2: Experimental Verification via Thermal Analysis

While computational methods provide a strong predictive foundation, empirical data is the ultimate arbiter of a compound's stability. Thermal analysis techniques are indispensable in the pharmaceutical industry for characterizing the physical and chemical properties of materials as a function of temperature.[9] For this guide, we focus on two core, complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Expertise in Application: DSC and TGA Synergy

DSC and TGA are powerful when used in tandem.[9]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][11] It detects thermal events like melting, crystallization, and solid-state transitions, providing data on melting point (Tm) and enthalpy of fusion (ΔHm).[10][12] A sharp, high melting point is often indicative of a pure, stable crystalline solid.

  • Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature.[13][14] It is used to determine thermal stability and decomposition temperatures, as well as to quantify volatile content like moisture or residual solvents.[9][15][16]

By correlating a DSC endotherm (melting) with a TGA mass loss event, we can distinguish between simple melting and melting with decomposition, providing a much clearer picture of the compound's thermal behavior.

Protocol 2: DSC and TGA Experimental Workflow

A. Sample Preparation & Instrument Calibration

  • Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., Indium for DSC temperature and enthalpy, certified weights for TGA). This is a critical step for data integrity.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Furan-3-YL)pyrimidin-4-OL into a clean, appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA). Ensure the sample is a fine, uniform powder.

B. Differential Scanning Calorimetry (DSC) Protocol

  • Pan Sealing: Crimp a lid onto the DSC pan. For initial runs, a pinhole lid is recommended to allow any volatiles to escape, preventing pan rupture.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond any expected transitions (e.g., 300 °C).

    • Causality: A 10 °C/min heating rate is standard for pharmaceutical screening as it provides a good balance between resolution and experimental time.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition, crystallization) events. Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

C. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Setup: Place the open sample pan onto the TGA's sensitive microbalance.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Examine the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins (e.g., >5% loss).

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_synthesis Data Synthesis Cal 1. Instrument Calibration (e.g., Indium Standard) Prep 2. Sample Weighing (2-5 mg) Cal->Prep DscRun 3a. Run DSC (10 °C/min under N2) Prep->DscRun TgaRun 3b. Run TGA (10 °C/min under N2) Prep->TgaRun DscData 4a. Analyze Thermogram (Melting Point, ΔHfus) DscRun->DscData Correlate 5. Correlate DSC & TGA Data DscData->Correlate TgaData 4b. Analyze Thermogram (Decomposition Temp.) TgaRun->TgaData TgaData->Correlate Profile 6. Establish Thermal Stability Profile Correlate->Profile

Caption: Integrated workflow for experimental thermal analysis.

Part 3: Data Synthesis and Implications for Drug Development

The true scientific insight emerges from the synthesis of computational predictions and experimental results. A strong correlation between the predicted stable tautomer and the observed thermal behavior provides a high degree of confidence in the stability assessment.

Interpreting the Results

Let's consider a hypothetical but realistic data set for 2-(Furan-3-YL)pyrimidin-4-OL.

ParameterMethodResultInterpretation
Most Stable Tautomer DFT (B3LYP/6-311++G)Pyrimidin-4-olThe enol form is predicted to be lower in energy.
Melting Point (Tm) DSC185.2 °C (sharp)Indicates a crystalline solid with a defined melting point.
Enthalpy of Fusion (ΔHfus) DSC28.5 kJ/molQuantifies the energy required to melt the crystal lattice.
Decomposition Onset (Td) TGA210.5 °C (5% mass loss)The compound is thermally stable up to this temperature.

Synthesis: The DSC data shows a sharp melting point at 185.2 °C, well below the onset of decomposition observed by TGA at 210.5 °C. This is a critical finding: it demonstrates that the compound melts before it decomposes . This behavior is highly desirable for a drug candidate, as it suggests that processing techniques involving heat (such as hot-melt extrusion or certain crystallization methods) may be viable without causing degradation. The high onset of decomposition indicates good intrinsic thermal stability.

Authoritative Grounding & Implications

The thermodynamic stability of a drug substance is a key factor throughout its lifecycle.[2][15]

  • Formulation Development: Knowledge of the melting point and decomposition temperature is crucial for selecting appropriate excipients and manufacturing processes.[17] For example, the stability profile of 2-(Furan-3-YL)pyrimidin-4-OL, as described above, would support its development as a crystalline oral solid dosage form.

  • Shelf-Life and Storage: A high thermal decomposition temperature suggests that the compound will likely have a long shelf-life under standard storage conditions (e.g., room temperature). This reduces the need for specialized and costly storage solutions like refrigeration.

  • Regulatory Compliance: Stability testing is a mandatory component of regulatory submissions to agencies like the FDA.[2] The robust data generated through these computational and experimental workflows forms the basis of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

Conclusion

This in-depth guide has detailed a multi-faceted approach to characterizing the thermodynamic stability of 2-(Furan-3-YL)pyrimidin-4-OL. By synergistically applying predictive computational modeling and definitive experimental thermal analysis, we have established a robust workflow for generating a comprehensive stability profile. The causality behind each methodological choice has been explained, and the protocols provided are designed to be self-validating. The resulting data not only defines the intrinsic thermal properties of the molecule but also provides actionable insights that are critical for its onward journey through the drug development pipeline, from formulation to final product.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations. (n.d.).
  • Thermogravimetric Analysis - Improved Pharma. (2022).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020).
  • Differential Scanning Calorimetry - Coriolis Pharma. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.).
  • The role of thermodynamics in drug stability | PPTX - Slideshare. (2015).
  • Differential Scanning Calorimetry DSC Analysis | Applications and Benefits - SKZ. (n.d.).
  • Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System - Taylor & Francis. (2024).
  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.).
  • Importance of Thermodynamics in Drug Designing. (n.d.).
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 - MDPI. (2025).
  • Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil | Journal of Chemical & Engineering Data - ACS Publications. (2025).
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC. (n.d.).
  • Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study - ResearchGate. (2025).
  • Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study - Research Square. (2025).
  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. (2025).
  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (n.d.).
  • Comparison of the Thermodynamic Stabilities and Solution Conformations of DNA·RNA Hybrids Containing Purine-Rich and Pyrimidine-Rich Strands with DNA and RNA Duplexes | Biochemistry - ACS Publications. (n.d.).
  • Generic structure–reactivity–stability relationship in furan DA chemistry. - ResearchGate. (n.d.).
  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).
  • (PDF) The Calculation of Thermodynamic Properties of Molecules - ResearchGate. (2016).
  • APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS - SciELO. (2012).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018).
  • Predicting Small-Molecule Solvation Free Energies: An Informal Blind Test for Computational Chemistry - Chodera lab. (2008).
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (2025).
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Stability matters, too – the thermodynamics of amyloid fibril formation - RSC Publishing. (2022).
  • Calculating Thermodynamic Properties from Fluctuations at Small Scales - ACS Publications. (2011).
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine. (2024).
  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - PMC. (2024).
  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate. (n.d.).
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-(Furan-3-yl)pyrimidin-4-ol

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Executive Summary The pyrimidin-4-ol (tautomeric wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Executive Summary

The pyrimidin-4-ol (tautomeric with pyrimidin-4(1H)-one) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, endothelin receptor antagonists, and serine protease inhibitors [1]. Specifically, the incorporation of a furan-3-yl moiety at the C2 position introduces unique hydrogen-bonding dynamics and spatial geometry favorable for binding within narrow enzymatic pockets.

This application note details a robust, scalable, and self-validating protocol for the synthesis of 2-(Furan-3-yl)pyrimidin-4-ol (CAS: 442881-12-1) via the base-mediated condensation of furan-3-carboxamidine with an alkynoate equivalent.

Mechanistic Rationale & Strategy

The synthesis relies on a formal[3+3] cycloaddition/condensation strategy. The two primary synthons are:

  • Furan-3-carboximidamide hydrochloride (Amidine source) [2]

  • Ethyl propiolate (C3-dielectrophile source) [3]

Causality in Reagent Selection:

  • Base Selection (Sodium Methoxide): A strong alkoxide base is required first to liberate the free amidine from its hydrochloride salt, and second, to catalyze the initial aza-Michael addition of the amidine nitrogen onto the electron-deficient alkyne of the propiolate.

  • Solvent (Anhydrous Methanol): Methanol provides excellent solubility for the highly polar amidine intermediate. While transesterification of ethyl propiolate to methyl propiolate may occur in situ, this is inconsequential as the alkoxide acts as a leaving group during the subsequent cyclization step to form the pyrimidinone ring.

  • Temperature Profile: The reaction is initiated at 0 °C to control the exothermic free-basing and highly reactive aza-Michael addition, preventing polymerization of the propiolate. It is subsequently heated to reflux to drive the thermodynamically demanding intramolecular amidation (cyclization) that yields the final aromatic pyrimidine ring.

Reaction Workflow & Pathway Visualization

SynthesisWorkflow N1 Amidine HCl Free-Basing N2 Aza-Michael Addition N1->N2 Ethyl Propiolate 0 °C N3 Intramolecular Cyclization N2->N3 Reflux (65 °C) - EtOH/MeOH N4 Isoelectric Precipitation N3->N4 1M HCl pH 5.5 N5 2-(Furan-3-yl) pyrimidin-4-ol N4->N5 Filtration & Vacuum Dry

Fig 1. Step-by-step workflow for the synthesis of 2-(Furan-3-yl)pyrimidin-4-ol.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in System
Furan-3-carboximidamide HCl146.571.001.46 gNucleophile / Core Scaffold
Ethyl propiolate98.101.151.13 g (1.17 mL)Dielectrophile
Sodium Methoxide (NaOMe)54.022.101.13 gBase / Catalyst
Anhydrous Methanol32.04-25.0 mLSolvent
1M Hydrochloric Acid36.46-~20.0 mLQuench / pH Adjustment

Step-by-Step Experimental Protocol

Phase 1: Preparation and Free-Basing

  • Apparatus Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum to remove ambient moisture, which can cause premature hydrolysis of the propiolate.

  • Base Dissolution: Add anhydrous methanol (20 mL) to the flask and cool to 0 °C using an ice-water bath. Carefully add sodium methoxide (1.13 g, 21.0 mmol) in portions. Note: Ensure complete dissolution before proceeding.

  • Amidine Liberation: Add furan-3-carboximidamide hydrochloride (1.46 g, 10.0 mmol)[2] portion-wise over 5 minutes. Stir the resulting suspension at 0 °C for 30 minutes.

    • Causality: This step neutralizes the HCl salt, generating the highly nucleophilic free amidine and precipitating sodium chloride (NaCl) as a fine white byproduct.

Phase 2: Condensation and Cyclization 4. Propiolate Addition: Dilute ethyl propiolate (1.17 mL, 11.5 mmol) [3] in 5 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump or addition funnel while maintaining the internal temperature at 0 °C.

  • Causality: Dropwise addition prevents the local concentration of propiolate from getting too high, which mitigates competing base-catalyzed alkyne polymerization.
  • Reflux: Remove the ice bath and allow the reaction to warm to ambient temperature over 30 minutes. Subsequently, heat the reaction to a gentle reflux (approx. 65 °C) for 12 hours.
  • Causality: The initial aza-Michael addition occurs rapidly, but the subsequent ring-closing amidation requires thermal energy to overcome the activation barrier associated with forming the 6-membered aromatic system.

Phase 3: Workup and Isolation 6. Concentration: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the methanol. 7. Aqueous Reconstitution: Suspend the resulting crude residue in 15 mL of deionized water. The highly alkaline nature of the residue will keep the product dissolved as the sodium salt of the pyrimidin-4-ol. 8. Isoelectric Precipitation: Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH continuously. Adjust the pH to exactly 5.5 - 6.0.

  • Causality: Pyrimidin-4-ols are amphoteric. At highly basic pH, they exist as soluble alkoxides/enolates; at highly acidic pH, they exist as soluble protonated pyrimidinium salts. The neutral, uncharged species precipitates optimally at its isoelectric point.
  • Filtration: Stir the resulting thick suspension for 1 hour at 0 °C to ensure complete crystallization. Filter the solid through a sintered glass Buchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual NaCl, followed by ice-cold diethyl ether (5 mL) to remove any unreacted propiolate or organic impurities.
  • Drying: Dry the obtained solid under high vacuum at 45 °C for 8 hours to afford 2-(furan-3-yl)pyrimidin-4-ol.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized protocol, the isolated product must validate against the following expected analytical benchmarks:

  • LC-MS: Expected [M+H]+ = 163.05 m/z.

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must show the characteristic pyrimidine protons (typically a doublet around 7.9 ppm and 6.2 ppm for the C6 and C5 protons, respectively) and the distinct furan-3-yl splitting pattern (a singlet-like multiplet >8.0 ppm for the proton adjacent to the oxygen, and two other distinct aromatic signals). The broad exchangeable signal for the -OH / -NH (tautomer) should appear >11.0 ppm.

References

  • Google Patents (WO2016053455A1):Pyrimidinones as factor xia inhibitors. Details the utilization of pyrimidin-4-one scaffolds in drug discovery and the condensation of amidines with ethyl propiolate.
  • Fisher Scientific:3-Furancarboximidamide hydrochloride, Technical Grade. Commercial availability and physicochemical data for the amidine precursor (CAS: 54649-21-7).
  • Google Patents (EP0526708A1):Sulfonamide, preparation and use thereof as medicine and intermediate. Demonstrates the use of furan-3-carboxamidine hydrochloride in the synthesis of complex pyrimidine-based therapeutics.
Application

Application Note: 2-(Furan-3-YL)pyrimidin-4-OL as a Privileged Precursor in Targeted Drug Discovery

Introduction & Chemical Rationale The pyrimidine scaffold is a cornerstone of modern targeted therapeutics, functioning as a privileged pharmacophore in the design of ATP-competitive protein kinase inhibitors and G-prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The pyrimidine scaffold is a cornerstone of modern targeted therapeutics, functioning as a privileged pharmacophore in the design of ATP-competitive protein kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists 1. Within this vast chemical space, 2-(furan-3-yl)pyrimidin-4-ol (which predominantly exists as its stable tautomer, 2-(furan-3-yl)pyrimidin-4(1H)-one) serves as a highly versatile and strategic precursor.

The deliberate selection of a furan-3-yl moiety at the C2 position offers distinct structural advantages over traditional phenyl or furan-2-yl substituents 2. The furan-3-yl ring is less sterically hindered and exhibits a unique electron density profile, allowing it to project deeply into narrow hydrophobic sub-pockets within kinase hinge regions or the orthosteric sites of targets like Ecto-5′-nucleotidase (CD73) [[3]](). Furthermore, the C4-hydroxyl group provides an essential synthetic handle that can be readily activated for divergent late-stage functionalization, enabling rapid structure-activity relationship (SAR) exploration.

Mechanistic Insights into Target Inhibition

When utilized in kinase inhibitor design (e.g., targeting IRAK4, EGFR, or CDKs), the core pyrimidine ring mimics the adenine system of ATP. The N1 and N3 atoms of the pyrimidine participate in critical bidentate hydrogen bonding with the backbone amides of the kinase hinge region 4.

By derivatizing the C4-OH into a substituted amine (via a 4-chloro intermediate), medicinal chemists can direct the C4-substituent toward the solvent-exposed region or the DFG motif, depending on the specific kinase conformation required for Type I or Type II inhibition 1. The diagram below illustrates how derivatives of this precursor disrupt pathological signaling.

G Stimulus Extracellular Stimulus (e.g., IL-1 / TLR Ligands) Receptor Membrane Receptor (IL-1R / TLR) Stimulus->Receptor Binds Kinase Target Kinase (e.g., IRAK4) ATP-Binding Pocket Receptor->Kinase Activates Downstream Downstream Signaling (NF-κB / AP-1) Kinase->Downstream Phosphorylates (Normal) Kinase->Downstream Inhibited Drug 2-(Furan-3-yl)pyrimidin-4-amine Derivative (Inhibitor) Drug->Kinase Blocks ATP Site Response Inflammatory Cytokine Production / Proliferation Downstream->Response Induces

Mechanism of action for pyrimidine-based kinase inhibitors blocking downstream signaling.

Synthetic Workflows and Self-Validating Protocols

To convert 2-(furan-3-yl)pyrimidin-4-ol into a bioactive active pharmaceutical ingredient (API), the C4-hydroxyl must first be transformed into a viable leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the industry standard. The resulting 4-chloro intermediate is subsequently subjected to transition-metal-catalyzed cross-coupling (Buchwald-Hartwig amination) to introduce diverse pharmacophores 5.

Protocol 1: Synthesis of 4-Chloro-2-(furan-3-yl)pyrimidine (Activation)

Causality & Design : POCl₃ acts as both the chlorinating agent and the solvent. The addition of a catalytic amount of N,N-dimethylaniline (DMA) facilitates the formation of a highly electrophilic Vilsmeier-Haack-type intermediate. This significantly accelerates the conversion of the tautomeric pyrimidin-4(1H)-one to the 4-chloro derivative, minimizing the thermal degradation of the electron-rich furan ring.

Step-by-Step Methodology :

  • Setup : In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 2-(furan-3-yl)pyrimidin-4-ol (10.0 mmol) in anhydrous POCl₃ (15 mL).

  • Catalysis : Add N,N-dimethylaniline (1.0 mmol, 0.1 eq) dropwise at room temperature.

    • Self-Validation Check: The opaque suspension should begin to clarify and dissolve within 10 minutes, indicating the successful formation of the active Vilsmeier complex.

  • Reaction : Heat the mixture to 90°C under reflux for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) by quenching a 10 µL aliquot in ice-cold saturated NaHCO₃ and extracting with EtOAc.

  • Workup : Once the starting material is entirely consumed, cool the reaction to room temperature and concentrate in vacuo to remove excess POCl₃.

  • Quenching : Carefully pour the crude residue over crushed ice (50 g) and neutralize to pH 7-8 using cold saturated aqueous NaHCO₃. (Caution: Highly exothermic reaction).

  • Extraction : Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the activated 4-chloro intermediate.

Protocol 2: Buchwald-Hartwig Amination to Yield the Final API

Causality & Design : While standard nucleophilic aromatic substitution (SNAr) is possible with highly nucleophilic aliphatic amines, coupling with anilines (which are ubiquitous in kinase inhibitors) requires transition-metal catalysis 6. A Pd₂(dba)₃ catalyst paired with Xantphos is selected because the wide bite angle of the Xantphos ligand promotes rapid reductive elimination, preventing competitive oxidative addition into the furan ring.

Step-by-Step Methodology :

  • Setup : In a Schlenk tube, combine 4-chloro-2-(furan-3-yl)pyrimidine (5.0 mmol), the desired aniline derivative (6.0 mmol, 1.2 eq), Pd₂(dba)₃ (0.1 mmol, 2 mol%), Xantphos (0.2 mmol, 4 mol%), and Cs₂CO₃ (10.0 mmol, 2.0 eq).

  • Degassing : Evacuate and backfill the tube with argon three times to ensure a strictly inert atmosphere (critical for preventing the oxidation of the Pd(0) species).

  • Solvent Addition : Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heating : Seal the tube and heat at 100°C for 12 hours.

    • Self-Validation Check: A distinct color change from dark red/purple (Pd₂(dba)₃) to a pale yellow/brown suspension indicates a healthy, active catalytic cycle.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure 2-(furan-3-yl)pyrimidin-4-amine API.

G Precursor 2-(Furan-3-yl) pyrimidin-4-ol Activation Chlorination (POCl3, DMA, 90°C) Precursor->Activation Intermediate 4-Chloro-2-(furan-3-yl) pyrimidine Activation->Intermediate Coupling Buchwald-Hartwig (Pd2(dba)3, Xantphos) Intermediate->Coupling FinalAPI 2-(Furan-3-yl) pyrimidin-4-amine API Coupling->FinalAPI

Step-by-step chemical derivatization workflow from the pyrimidin-4-ol precursor to the API.

Quantitative Data & Reaction Optimization

The choice of catalyst, ligand, and base is critical for maximizing the yield of the final amination step while preserving the integrity of the furan-3-yl ring. The table below summarizes the optimization of the Buchwald-Hartwig coupling (Protocol 2) using 4-fluoroaniline as the model nucleophile.

Table 1: Optimization of C4-Amination Reaction Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Purity (HPLC)
1Pd(OAc)₂ / BINAPK₂CO₃Toluene11045>90%
2Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane10062>92%
3Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 89 >98%
4RuPhos Pd G3LiHMDSTHF6574>95%

Data Synthesis Insight: Entry 3 demonstrates that Xantphos provides the optimal bite angle for reductive elimination, effectively minimizing side reactions and maximizing both yield and purity.

References

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues Source: National Institutes of Health (NIH) / Bentham Science Publishers URL: [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: National Institutes of Health (NIH) / ACS Med Chem Lett URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective on Synthesis and Bioactivity Source: Rasayan Journal of Chemistry URL:[Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: ResearchGate / Current Organic Synthesis URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assays: Evaluating the Bioactivity of Novel Compounds like 2-(Furan-3-YL)pyrimidin-4-OL

Introduction: Bridging Chemical Novelty with Biological Function The exploration of novel chemical entities is a cornerstone of modern drug discovery and development. Compounds featuring privileged structures, such as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Chemical Novelty with Biological Function

The exploration of novel chemical entities is a cornerstone of modern drug discovery and development. Compounds featuring privileged structures, such as the furan and pyrimidine rings present in 2-(Furan-3-YL)pyrimidin-4-OL, are of significant interest due to their prevalence in biologically active molecules. The furan ring is a versatile scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, while the pyrimidine core is fundamental to nucleobases and a variety of therapeutic agents. The combination of these moieties in 2-(Furan-3-YL)pyrimidin-4-OL suggests a potential for biological activity that warrants thorough investigation.

While some related furo[2,3-d]pyrimidine structures have been explored as antifolates and kinase inhibitors with demonstrated cytotoxic effects on cancer cell lines, the specific biological impact of 2-(Furan-3-YL)pyrimidin-4-OL remains to be characterized.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro assessment of cell viability and cytotoxicity of novel compounds, using 2-(Furan-3-YL)pyrimidin-4-OL as a representative example.

These application notes provide detailed, field-proven protocols for three robust and widely accepted colorimetric cell viability assays: MTT, XTT, and Neutral Red Uptake. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Pillar 1: Foundational Principles of In Vitro Cell Viability Assessment

Before delving into specific protocols, it is crucial to understand the biochemical principles that underpin these assays. Cell viability is a measure of the overall health of a cell population and can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and enzymatic activity.[4][5] The assays detailed herein primarily probe the metabolic function and membrane integrity of cells.

  • Tetrazolium Salt Reduction Assays (MTT & XTT): These assays rely on the enzymatic reduction of tetrazolium salts by metabolically active cells.[6][7] Mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate dehydrogenase, play a key role in this process.[8] The reduction of the tetrazolium salt results in the formation of a colored formazan product, the amount of which is directly proportional to the number of viable, metabolically active cells.[9][10]

  • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[11][12] The uptake of the dye is dependent on the maintenance of a proton gradient across the lysosomal membrane, which requires ATP. Therefore, only viable cells with intact lysosomal function will accumulate the dye.[13]

The choice of assay can depend on several factors, including the cell type, the nature of the test compound, and the desired endpoint.

Pillar 2: Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for assessing the cytotoxic potential of a test compound like 2-(Furan-3-YL)pyrimidin-4-OL.

Experimental Workflow Overview

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_compound Prepare Stock Solution of 2-(Furan-3-YL)pyrimidin-4-OL treatment Incubate Cells with Test Compound prep_compound->treatment prep_cells Cell Culture and Seeding prep_cells->treatment add_reagent Add Viability Reagent (MTT, XTT, or Neutral Red) treatment->add_reagent incubation Incubation add_reagent->incubation readout Measure Absorbance incubation->readout analysis Data Analysis (IC50 determination) readout->analysis

Caption: General experimental workflow for assessing compound cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, robust method for assessing cell viability. It measures the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells.[9]

Materials:

  • 2-(Furan-3-YL)pyrimidin-4-OL (or other test compound)

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency after the desired incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities range from 5,000 to 10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of 2-(Furan-3-YL)pyrimidin-4-OL in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration).[14]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[8] This simplifies the protocol and reduces potential errors.[8]

Materials:

  • 2-(Furan-3-YL)pyrimidin-4-OL (or other test compound)

  • Cell line of interest

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)[15]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance between 450-500 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Preparation and Addition of XTT Reagent:

    • Thaw the XTT labeling reagent and electron-coupling reagent.

    • Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (e.g., 0.1 mL of electron-coupling reagent to 5 mL of XTT labeling reagent for one 96-well plate).[10]

    • After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and metabolic rate.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract non-specific background readings.[15]

Data Analysis:

Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the Neutral Red dye into the lysosomes of living cells, providing a different perspective on cellular health focused on membrane integrity and lysosomal function.[11][12]

Materials:

  • 2-(Furan-3-YL)pyrimidin-4-OL (or other test compound)

  • Cell line of interest

  • Complete cell culture medium

  • Neutral Red solution (e.g., 40 µg/mL in culture medium)[16]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[11]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Staining:

    • After the compound treatment period, remove the treatment medium from each well.

    • Add 100 µL of the Neutral Red solution to each well.[11]

    • Incubate the plate for 1-3 hours at 37°C in a humidified 5% CO2 atmosphere to allow for dye uptake by viable cells.[11]

  • Washing and Destaining:

    • Carefully remove the Neutral Red solution from each well.

    • Gently wash the cells with 150 µL of DPBS to remove any unincorporated dye.[11]

    • Remove the DPBS and add 150 µL of the destain solution to each well to extract the Neutral Red from the lysosomes.[11]

    • Shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization of the dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[16]

Data Analysis:

Calculate the percentage of cell viability based on the absorbance values relative to the control wells and determine the IC50.

Pillar 3: Data Presentation and Interpretation

For a comprehensive evaluation of a novel compound like 2-(Furan-3-YL)pyrimidin-4-OL, it is recommended to test it on multiple cell lines to assess for any cell-type-specific cytotoxicity. The results should be summarized in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity Profile of 2-(Furan-3-YL)pyrimidin-4-OL

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLa MTT4825.3 ± 2.1
XTT4828.1 ± 3.5
Neutral Red4835.6 ± 4.2
A549 MTT4842.7 ± 5.8
XTT4848.9 ± 6.3
Neutral Red4855.1 ± 7.9
HepG2 MTT48> 100
XTT48> 100
Neutral Red48> 100

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Results

The hypothetical data in Table 1 would suggest that 2-(Furan-3-YL)pyrimidin-4-OL exhibits moderate, cell-type-specific cytotoxicity against HeLa and A549 cells, while being relatively non-toxic to HepG2 cells at the concentrations tested. Discrepancies in IC50 values between the different assays for the same cell line can provide insights into the potential mechanism of cytotoxicity. For instance, a significantly lower IC50 in the MTT or XTT assay compared to the Neutral Red assay might suggest that the compound's primary cytotoxic effect is through mitochondrial dysfunction rather than a general loss of membrane integrity.

Visualizing the Underlying Mechanisms

G cluster_mtt MTT/XTT Assay Principle cluster_xtt cluster_nr Neutral Red Assay Principle MTT MTT (yellow, soluble) Formazan_MTT Formazan (purple, insoluble) MTT->Formazan_MTT Mitochondrial Dehydrogenases XTT XTT (yellow, soluble) Formazan_XTT Formazan (orange, soluble) XTT->Formazan_XTT Mitochondrial Dehydrogenases NR_out Neutral Red (outside cell) Lysosome Lysosome (dye accumulation) NR_out->Lysosome Viable Cell (Intact Membrane, ATP-dependent)

Caption: Biochemical principles of the MTT, XTT, and Neutral Red assays.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of novel chemical entities such as 2-(Furan-3-YL)pyrimidin-4-OL. By employing multiple, mechanistically distinct cell viability assays, researchers can obtain a more comprehensive understanding of a compound's cytotoxic profile. The data generated from these assays are critical for making informed decisions in the early stages of drug discovery and for guiding further mechanistic studies. Should a compound demonstrate interesting activity, subsequent investigations could explore its effects on specific cellular pathways, apoptosis induction, and cell cycle progression.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Retrieved from [Link]

  • Szczepanek, D., & Sowa, I. (2022). Assessment of Cosmetic and Dermatological Properties and Safety of Use of Model Skin Tonics with Kombucha-Fermented Red Berry Extracts. International Journal of Molecular Sciences, 23(23), 14675. Retrieved from [Link]

  • Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Omics Technologies and Bio-Engineering (pp. 617-640). Academic Press. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. Turkish Journal of Biology, 40(4), 575-594. Retrieved from [Link]

  • Wilson, D. M., et al. (2008). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic pathology, 36(5), 688-697. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay. All compounds were tested on three different cell.... Retrieved from [Link]

  • Rosowsky, A., et al. (1994). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of medicinal chemistry, 37(8), 1172-1179. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4208. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Bioorganic chemistry, 153, 107099. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • El-Hashash, M. A., El-Badry, Y. A., & Morsy, J. M. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. International Journal of Advanced Research, 1(9), 669-680. Retrieved from [Link]

  • Lee, S., et al. (2023). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells. Green Chemistry, 25(10), 4004-4017. Retrieved from [Link]

  • Peeters, H., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Bioorganic & medicinal chemistry, 12(18), 4893-4900. Retrieved from [Link]

  • Ohta, K., et al. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6933-6937. Retrieved from [Link]

Sources

Application

High-Yield Suzuki-Miyaura Cross-Coupling with 2-(Furan-3-yl)pyrimidin-4-ol: A Comprehensive Protocol

Mechanistic Rationale & Experimental Design The synthesis of heteroaryl-substituted pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and advanced fluorophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The synthesis of heteroaryl-substituted pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and advanced fluorophores. The furan-3-yl group at the C2 position of the pyrimidine ring imparts unique hydrogen-bond accepting properties and modulates the lipophilicity of the core scaffold. However, performing a direct Suzuki-Miyaura cross-coupling on 2-(furan-3-yl)pyrimidin-4-ol presents a fundamental thermodynamic challenge.

The Tautomerization Challenge

In solution, pyrimidin-4-ols predominantly exist as their lactam tautomers, pyrimidin-4(3H)-ones. In this state, the C4 carbon lacks the necessary electrophilicity to undergo oxidative addition by a Palladium(0) catalyst. To overcome this, the substrate must be activated.

Electrophilic Activation (Deoxychlorination)

Treatment of the starting material with Phosphorus oxychloride (POCl₃) facilitates a deoxychlorination reaction, converting the hydroxyl/oxo group into a highly reactive chloride[1]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ, which acts as the active chlorinating species and significantly accelerates the reaction. This step restores the full aromaticity of the pyrimidine ring, yielding 4-chloro-2-(furan-3-yl)pyrimidine .

Cross-Coupling Dynamics

Once activated, the electron-deficient nature of the pyrimidine ring—exacerbated by the electronegative nitrogen atoms—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. This makes the C4 position exceptionally reactive toward oxidative addition in Suzuki-Miyaura couplings, often requiring milder conditions than standard benzenoid aryl chlorides[2].

Visual Workflows

Workflow SM 2-(Furan-3-yl)pyrimidin-4-ol (Lactam Tautomer) Act 4-Chloro-2-(furan-3-yl)pyrimidine (Activated Electrophile) SM->Act POCl3, cat. DMF 90°C, 3h Prod 4-Aryl-2-(furan-3-yl)pyrimidine (Cross-Coupled Target) Act->Prod Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C

Two-step activation and cross-coupling workflow for pyrimidin-4-ol derivatization.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition Complex Pd0->OA + 4-Chloro-2-(furan-3-yl)pyrimidine TM Transmetalation Complex OA->TM + [Ar-B(OH)3]K - KCl, - B(OH)3 RE Reductive Elimination TM->RE Isomerization RE->Pd0 - 4-Aryl-2-(furan-3-yl)pyrimidine

Palladium-catalyzed Suzuki-Miyaura cycle highlighting key organometallic intermediates.

Step-by-Step Methodologies

Protocol A: Synthesis of 4-Chloro-2-(furan-3-yl)pyrimidine

Causality Note: POCl₃ serves as both the solvent and the reagent. Strict anhydrous conditions are required initially to prevent the violent hydrolysis of POCl₃.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(furan-3-yl)pyrimidin-4-ol (1.0 equiv, 10.0 mmol).

  • Reagent Addition: Slowly add POCl₃ (5.0 equiv, 50.0 mmol) followed by a catalytic amount of anhydrous DMF (0.1 equiv, 1.0 mmol).

  • Reaction: Heat the suspension to 90 °C under an inert Argon atmosphere. The mixture will transition into a dark, homogeneous solution within 30 minutes. Stir for a total of 3 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material will remain near the baseline (highly polar), while the chlorinated product will migrate rapidly (R_f ≈ 0.6) and appear strongly UV-active at 254 nm.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃.

  • Quenching: Critical Step. Dissolve the resulting dark residue in CH₂Cl₂ (50 mL) and pour it dropwise into a vigorously stirred beaker of crushed ice (100 g) to prevent the exothermic hydrolysis of the newly formed C-Cl bond back to the C-OH bond.

  • Extraction: Neutralize the aqueous layer with saturated NaHCO₃ until pH 7-8 is reached. Extract with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 4-chloro-2-(furan-3-yl)pyrimidine.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: The bidentate dppf ligand in Pd(dppf)Cl₂ enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing competitive dehalogenation. Water is strictly required to hydroxylate the boronic acid into the reactive boronate anion [Ar-B(OH)₃]⁻, which is the actual species undergoing transmetalation[3].

  • Setup: In a 50 mL Schlenk tube, combine 4-chloro-2-(furan-3-yl)pyrimidine (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), and K₂CO₃ (2.5 equiv, 5.0 mmol).

  • Solvent Preparation: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 15 mL). Degas the suspension by bubbling Argon through the mixture for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol) and seal the tube.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 6 hours with vigorous stirring.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in acetonitrile, and inject into the LC-MS. Validation is confirmed by the disappearance of the characteristic chlorine isotopic pattern (M / M+2 peaks in a 3:1 ratio) and the appearance of the protonated molecular ion[M+H]⁺ of the coupled product.

  • Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash with EtOAc (30 mL). Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aryl-2-(furan-3-yl)pyrimidine.

Quantitative Data & Optimization

The choice of catalyst and base significantly impacts the efficiency of the cross-coupling step. Below is a summary of the optimization data for the coupling of 4-chloro-2-(furan-3-yl)pyrimidine with phenylboronic acid.

Catalyst System (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃THF / H₂O (4:1)70128568
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O (4:1)9089075
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 6 >99 92
Pd(OAc)₂ + SPhosK₃PO₄Toluene / H₂O (4:1)10049588

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions. The Pd(dppf)Cl₂ / K₂CO₃ system in Dioxane/Water provided the optimal balance of high conversion and minimal side-product formation.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL:[Link]

  • Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography Source: ACS Publications URL:[Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review Source: IJAMTES URL:[Link]

Sources

Method

Preparation of 2-(Furan-3-YL)pyrimidin-4-OL standard solutions

Application Note: Preparation and Validation of 2-(Furan-3-YL)pyrimidin-4-OL Standard Solutions for LC-MS/MS Quantitative Analysis Executive Summary The preparation of accurate, stable, and reproducible standard solution...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 2-(Furan-3-YL)pyrimidin-4-OL Standard Solutions for LC-MS/MS Quantitative Analysis

Executive Summary

The preparation of accurate, stable, and reproducible standard solutions is the foundational step in any analytical workflow. For heterocyclic intermediates like 2-(Furan-3-yl)pyrimidin-4-ol—a structural motif frequently utilized in kinase inhibitors and anti-cancer pharmacophores—standard preparation requires a deep understanding of its physicochemical behavior. This application note provides a comprehensive, self-validating protocol for preparing standard solutions, emphasizing the thermodynamic causality behind solvent selection, matrix management, and regulatory compliance.

Physicochemical Profiling & Causality in Solvent Selection

To design a robust standard preparation protocol, one must first analyze the molecular architecture of the analyte. 2-(Furan-3-yl)pyrimidin-4-ol consists of a planar, highly aromatic pyrimidine ring coupled with a furan-3-yl moiety.

  • Tautomerism and Solubility: Pyrimidin-4-ols exist in a state of keto-enol tautomerism (pyrimidin-4-ol pyrimidin-4(3H)-one). This dynamic equilibrium heavily influences solvation thermodynamics. Studies on pyrimidine derivatives demonstrate that solubility is highly solvent-dependent, generally following the order: N,N-Dimethylformamide (DMF) Dimethyl Sulfoxide (DMSO) > Methanol > non-polar solvents[1][2].

  • Hydrogen Bonding Causality: The furan ring introduces an oxygen atom that acts as a localized hydrogen bond acceptor. In protic solvents like methanol, hydrogen bonding between the solvent molecules and the furan oxygen significantly enhances solubility compared to purely aliphatic derivatives[3].

  • Solvent Selection Rationale: Due to the risk of micro-particulate aggregation in purely aqueous environments, DMSO is mandated for the primary stock solution to ensure complete thermodynamic dissolution[2]. For working solutions, Acetonitrile (MeCN) or Methanol (MeOH) is utilized to ensure seamless integration with reverse-phase LC-MS/MS mobile phases without causing peak distortion (solvent effects).

Workflow Visualization

StandardPrep N1 2-(Furan-3-yl)pyrimidin-4-ol Reference Standard N2 Gravimetric Weighing (Analytical Balance, ±0.01 mg) N1->N2 N3 Primary Stock Solution (1.0 mg/mL in DMSO) N2->N3 Dissolve in DMSO N4 Intermediate Dilution (MeOH or MeCN) N3->N4 N5 Working Solutions (10 µg/mL & 1 µg/mL) N4->N5 Volumetric N6 Matrix Spiking & SIL-IS Addition (e.g., Plasma/Urine) N5->N6 N7 Calibration Standards (1 - 1000 ng/mL) N6->N7 Matrix Match N8 LC-MS/MS Analysis & System Suitability Testing N7->N8

Fig 1: Step-by-step workflow for the preparation of 2-(Furan-3-yl)pyrimidin-4-ol standard solutions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol employs a self-validating methodology . Every critical step includes an internal check to prevent propagation of error.

Step 1: Gravimetric Preparation of Primary Stock Solution (1.0 mg/mL)

Causality: Volumetric preparation at small scales (<10 mL) introduces significant relative error due to temperature-dependent density fluctuations and meniscus reading errors. Gravimetric preparation eliminates these variables[4].

  • Preparation: Place a clean, static-free 10 mL amber glass vial (to prevent UV-induced degradation) on a high-precision analytical balance (readability 0.01 mg). Tare the balance.

  • Weighing: Carefully transfer approximately 10.00 mg of the 2-(Furan-3-yl)pyrimidin-4-ol standard into the vial. Record the exact mass ( Mstd​ ).

  • Solvent Addition: Calculate the required mass of DMSO to achieve exactly 1.00 mg/mL, factoring in the purity of the standard and the density of DMSO ( ρ=1.10 g/mL). Add the DMSO gravimetrically.

  • Dissolution: Vortex the vial for 2 minutes to disperse the powder, followed by sonication for 5 minutes at room temperature. Mechanistic note: Sonication provides the cavitation energy required to break apart microscopic crystalline aggregates that vortexing alone cannot resolve.

Step 2: Volumetric Serial Dilution for Working Solutions

Causality: Organic solvents like Acetonitrile and Methanol have high vapor pressures, which cause standard air-displacement pipettes to drip, leading to inaccurate delivery.

  • Using a positive-displacement pipette , transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

  • Dilute to the calibration mark with 50:50 Acetonitrile:Water (v/v) to create a 10 µg/mL Intermediate Working Solution .

  • Invert the flask 15 times to ensure complete thermodynamic mixing.

Step 3: Matrix-Matched Calibration Standards & Internal Standardization

Causality: LC-MS/MS analysis is highly susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting endogenous compounds. Preparing standards in the exact biological matrix neutralizes this bias[5][6].

  • Spike the Working Solutions into blank matrix (e.g., plasma, urine, or plant extract) according to the dilution scheme in Table 2.

  • Self-Validation Check: Add a constant concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS) to every calibrator. Because the SIL-IS shares the exact physicochemical properties of the analyte, any deviation in extraction recovery or ionization efficiency will equally affect both, keeping the analyte/IS area ratio perfectly linear[5].

Quantitative Data & Dilution Schemes

Table 1: Physicochemical Properties & Solvent Compatibility Summary

Property / ParameterCharacteristicMechanistic Rationale
Primary Solvent DMSO (100%)High dielectric constant accommodates the tautomeric equilibrium; prevents micro-aggregation[2].
Working Diluent MeCN:H₂O (50:50)Matches the initial conditions of typical reverse-phase LC gradients, preventing peak broadening.
Storage Temperature -20°C (Amber Vial)Halts thermal degradation and prevents photo-oxidation of the furan ring.
Weighing Method GravimetricEliminates volumetric meniscus errors and temperature-density variations[4].

Table 2: Serial Dilution Scheme for Matrix-Matched Calibration Curve

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Volume of Blank Matrix (µL)SIL-IS Addition (µL)*
Cal 6 100010 µg/mL WS10090010
Cal 5 500Cal 650050010
Cal 4 1001 µg/mL WS10090010
Cal 3 50Cal 450050010
Cal 2 10100 ng/mL WS10090010
Cal 1 (LLOQ) 110 ng/mL WS10090010

*Note: SIL-IS concentration should be optimized based on the detector's linear dynamic range.

Quality Control & Regulatory Compliance

To adhere to FDA guidelines for pharmaceutical quality control laboratories, the integrity of the standard solutions must be continuously monitored[7].

  • System Suitability Testing (SST): Prior to running experimental samples, inject the mid-level calibration standard (e.g., Cal 4) in six replicates. The analytical run is only validated if the Relative Standard Deviation (RSD) of the analyte peak area is ≤1.5% , and the peak tailing factor is ≤2.0 [7].

  • Outlier Rejection Policy: According to FDA compliance standards, statistical outlier tests (such as Dixon's Q-test) must never be used to arbitrarily reject a failing standard injection in chemical testing. Any deviation in the calibration curve must be investigated for an assignable cause (e.g., pipette failure, standard degradation) rather than mathematically dismissed[7].

References

  • Standard Solution Preparation: A Comprehensive Guide. ALWSCI Technologies. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis: Preparation of Standard Solutions and Quantification. Chromatography Online. [Link]

  • A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal. Frontiers in Plant Science. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Pharmaceutical Quality Control Labs (7/93) - GUIDE TO INSPECTIONS OF PHARMACEUTICAL QUALITY CONTROL LABORATORIES. U.S. Food and Drug Administration (FDA). [Link]

Sources

Application

Topic: Catalysts for the Efficient Synthesis of 2-(Furan-3-YL)pyrimidin-4-OL

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The 2-(furan-3-yl)pyrimidin-4-ol scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-(furan-3-yl)pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, combining the hydrogen bonding capabilities of the pyrimidinone core with the unique electronic and steric properties of the furan moiety. Its efficient synthesis is paramount for the rapid generation of compound libraries in drug discovery programs. This guide provides an in-depth analysis of catalytic strategies for constructing this molecule, with a primary focus on palladium-catalyzed cross-coupling reactions. We present a comparative overview of Suzuki-Miyaura, Stille, and Hiyama couplings, alongside detailed, field-tested protocols and troubleshooting advice to enable researchers to reliably synthesize this key intermediate.

Strategic Imperatives in Synthesis: A Retrosynthetic View

The construction of the C-C bond between the electron-deficient pyrimidine ring and the electron-rich furan ring is the central challenge in synthesizing 2-(Furan-3-yl)pyrimidin-4-ol. A retrosynthetic analysis logically disconnects this bond, suggesting a cross-coupling strategy.

G Target 2-(Furan-3-yl)pyrimidin-4-ol Disconnect C-C Bond Disconnection (Cross-Coupling) Target->Disconnect Synthon1 Furan-3-yl Synthon (Nucleophile) Disconnect->Synthon1 Synthon2 2-Electrophilic Pyrimidin-4-ol (Electrophile) Disconnect->Synthon2 Reagent1 Furan-3-ylboronic Acid (Suzuki) [16, 17] or 3-(Tributylstannyl)furan (Stille) Synthon1->Reagent1 Reagent2 2-Chloropyrimidin-4-ol [1, 39] or 2-Tosyloxypyrimidin-4-ol [3, 9] Synthon2->Reagent2

Caption: Retrosynthetic analysis of 2-(Furan-3-yl)pyrimidin-4-ol.

This approach necessitates two key precursors: an activated furan species and a pyrimidin-4-ol bearing a suitable leaving group at the C2 position. The choice of catalyst is then critical to efficiently couple these fragments. While several transition-metal-catalyzed reactions can achieve this, palladium-based systems offer the most versatility and reliability.[1][2]

Foundational Precursor: Synthesis of 2-Chloropyrimidin-4-ol

A robust synthesis begins with high-quality starting materials. 2-Chloropyrimidin-4-ol is an excellent electrophilic partner for cross-coupling reactions. While commercially available, its synthesis from inexpensive precursors is often required for large-scale campaigns. A reliable one-step method transforms readily available 2-thiouracil.

Protocol 2.1: Synthesis of 2-Chloropyrimidin-4-ol from 2-Thiouracil

This protocol leverages thiophosgene to convert the thiocarbonyl group into a chloromethylene group, which then rearranges to the desired 2-chloro-substituted product.[3][4]

Materials:

  • 2-Thiouracil

  • Thiophosgene (Caution: Highly toxic, handle in a certified fume hood)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Suspend 2-thiouracil (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 10 minutes.

  • Add thiophosgene (1.1 eq) dropwise via syringe over 15 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) to yield 2-chloropyrimidin-4-ol as a solid.

The Workhorse Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for this transformation due to the commercial availability of furan-3-ylboronic acid, the high functional group tolerance, and the generally mild reaction conditions.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimization.

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n (Active Catalyst) pd_complex Oxidative Addition Intermediate (R¹-Pd(II)-X)L_n pd0->pd_complex Oxidative Addition transmetal_complex Transmetalation Intermediate (R¹-Pd(II)-R²)L_n pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination Product 2-(Furan-3-yl)pyrimidin-4-ol (R¹-R²) transmetal_complex->Product Waste Boronate Salts + X⁻ transmetal_complex->Waste R1X 2-Chloropyrimidin-4-ol (R¹-X) R1X->pd_complex R2BM Furan-3-ylboronic Acid (R²-B(OH)₂) + Base R2BM->transmetal_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Microwave-Assisted Suzuki-Miyaura Synthesis

Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[5][7]

Materials:

  • 2-Chloropyrimidin-4-ol (1.0 eq)

  • Furan-3-ylboronic acid (1.2 - 1.5 eq)[8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add 2-chloropyrimidin-4-ol (1.0 eq), furan-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). Expertise Note: Using a slight excess of the boronic acid drives the reaction to completion and compensates for potential homocoupling or degradation.

  • Add the 1,4-dioxane/water solvent mixture. The vial should not be more than 2/3 full.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes. Trustworthiness: The reaction progress should be monitored by LC-MS or TLC after an initial test run to establish the optimal time.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure 2-(Furan-3-yl)pyrimidin-4-ol.

Comparative Analysis of Catalytic Systems

While Suzuki coupling is the primary choice, alternative methods can be advantageous if starting materials are different or if orthogonal reactivity is required.

Coupling Reaction Furan Partner Catalyst System (Typical) Key Advantages Key Disadvantages Reference
Suzuki-Miyaura Furan-3-ylboronic acidPd(PPh₃)₄, PdCl₂(dppf) / K₂CO₃, Cs₂CO₃Mild conditions, high tolerance, commercially available reagents.Boronic acids can be unstable or undergo side reactions (protodeboronation).[5][6]
Stille 3-(Tributylstannyl)furanPd(PPh₃)₄ / LiCl (additive)Very high functional group tolerance, stable organotin reagents.High toxicity of tin reagents and byproducts, difficult purification.[9][10]
Hiyama 3-(Trimethoxysilyl)furanPdCl₂(PCy₃)₂ / TBAF (activator)Low toxicity of silicon reagents, stable precursors.Requires a fluoride source (TBAF) for activation, which can be basic and moisture-sensitive.[11]

Alternative Catalytic Approaches

Stille Coupling

The Stille coupling utilizes an organostannane as the nucleophilic partner.[10] It is particularly useful when the corresponding boronic acid is unstable. The primary drawback is the significant toxicity of tin compounds, which requires stringent handling and purification procedures to remove tin residues from the final product.

Hiyama Coupling

Hiyama coupling employs organosilanes, which are less toxic and more stable than organostannanes.[11] The reaction requires an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent siliconate species that can participate in transmetalation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently strong or soluble base.3. Poor quality boronic acid.1. Degas solvent thoroughly; use fresh catalyst or a more air-stable precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃) or a more suitable solvent.3. Use fresh, high-purity boronic acid; consider using the corresponding pinacol ester.
Protodechlorination of Starting Material Presence of water and base leading to hydrolysis or reductive dehalogenation.Use rigorously anhydrous solvents and reagents if possible. Minimize reaction time.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture can promote oxidative homocoupling.Ensure the reaction setup is under an inert atmosphere (N₂ or Ar) and that solvents are properly degassed.
Difficulty in Purification Residual palladium catalyst or tin byproducts (for Stille coupling).Filter through Celite post-reaction. For tin removal, an aqueous KF wash can precipitate tributyltin fluoride.

Conclusion

The synthesis of 2-(Furan-3-yl)pyrimidin-4-ol is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The use of microwave-assisted protocols offers a significant enhancement in reaction speed and efficiency, making it ideal for rapid library synthesis in a drug discovery context. By understanding the underlying catalytic mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this crucial transformation. While alternative methods like Stille and Hiyama coupling exist, the Suzuki-Miyaura reaction provides the best balance of efficiency, safety, and accessibility of reagents for this specific target molecule.

References

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

  • Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2014). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Guram, A. S., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. [Link]

  • Handy, S. T., & Zhang, Y. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Senthilkumar, N., Ravichandran, Y. D., & Rajesh, R. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. Tetrahedron Letters. [Link]

  • Quan, Z.-J., et al. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and... Applied Organometallic Chemistry. [Link]

  • Various Authors. (2014). ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. PMC. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Reddy, P. P., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]

  • Various Authors. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Asian Journal of Chemistry. [Link]

  • Various Authors. (2021). The synthesis of aryl-heteroaryl derivatives via the RhIII-catalyzed heteroarylation of arenes and heteroaromatic boronates. Organic & Biomolecular Chemistry. [Link]

  • J&K Scientific LLC. (2024). Furan-3-boronic acid, 98%. J&K Scientific LLC. [Link]

  • Various Authors. (2023). C–H arylation at the C-2 position of pyrimidin-4-ones via utilizing Pd(ii) catalyst with Cu(i) as cocatalyst. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Savarin, C. G., et al. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters. [Link]

  • Various Authors. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry. [Link]

  • Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-chloropyrimidine. Organic Syntheses. [Link]

  • Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Various Authors. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. [Link]

  • Various Authors. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Building C-C bonds using a cheap automated synthesis platform. ChemRxiv. [Link]

  • Various Authors. (2021). Strategies for C−C bond formation of pyridines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. eLife. [Link]

  • Various Authors. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules. [Link]

  • MilliporeSigma. (n.d.). 3-Furanylboronic acid. MilliporeSigma. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Narayana, B. L., et al. (2009). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. European Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. [Link]

  • Narayana, B. L., et al. (2009). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. ResearchGate. [Link]

  • Various Authors. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Synlett. [Link]

  • Various Authors. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Various Authors. (2018). Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. [Link]

  • Various Authors. (2021). Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one 146, 148,... ResearchGate. [Link]

Sources

Method

Application Note: 2-(Furan-3-yl)pyrimidin-4-ol as a Versatile Ligand in Transition Metal Coordination Chemistry and Metallodrug Design

Executive Summary & Structural Logic The development of targeted metallodrugs and advanced catalysts relies heavily on the precise tuning of ligand architecture. 2-(Furan-3-yl)pyrimidin-4-ol represents a highly specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

The development of targeted metallodrugs and advanced catalysts relies heavily on the precise tuning of ligand architecture. 2-(Furan-3-yl)pyrimidin-4-ol represents a highly specialized, dual-action ligand framework. It combines the robust, tunable coordination chemistry of a pyrimidinol core with the lipophilic, electron-rich properties of a furan-3-yl antenna.

In transition metal chemistry, 4-hydroxypyrimidine derivatives are renowned for their structural versatility. Depending on the metal center and the stoichiometric ratio, they can act as bidentate N,O-chelators or as multi-atom bridging ligands (via N1, N3, and O4) to form complex supramolecular structures such as metallacalixarenes[1]. Furthermore, the integration of a furan ring at the 2-position significantly alters the pharmacokinetic profile of the resulting metal complex. Recent studies on furan-functionalized ruthenium(II) and copper(II) complexes demonstrate that the furan moiety enhances cellular internalization and drives potent anticancer activity, often shifting the mechanism of action from canonical DNA-binding to mitochondria-targeted Reactive Oxygen Species (ROS) generation[2][3].

Ligand Activation and Coordination Pathways

To harness 2-(Furan-3-yl)pyrimidin-4-ol effectively, one must account for its lactim-lactam tautomerism (pyrimidin-4-ol pyrimidin-4(3H)-one). In its neutral state, the ligand is a relatively weak donor. Deprotonation is required to lock the molecule into the highly nucleophilic pyrimidinolate anion , which readily displaces labile ligands (such as chlorides or acetates) on transition metal precursors[4].

Workflow L 2-(Furan-3-yl)pyrimidin-4-ol (Neutral Ligand) Deprot Base Activation (NaOMe) Forms Pyrimidinolate L->Deprot Deprotonation RuComp Mononuclear N,O-Chelate [Ru(p-cymene)(L)Cl] Deprot->RuComp + Ru Dimer CuComp Multinuclear/Bridged [Cu2(L)4] Deprot->CuComp + Cu(II) Salt Ru [Ru(p-cymene)Cl2]2 Metal Precursor Ru->RuComp Cu Cu(OAc)2 Metal Precursor Cu->CuComp

Fig 1. Coordination pathways of 2-(Furan-3-yl)pyrimidin-4-ol with Ru(II) and Cu(II) precursors.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Mononuclear[Ru( η6 -p-cymene)(Furan-Pyrimidinolate)Cl]

This protocol details the synthesis of a half-sandwich Ru(II) arene complex, a class of compounds highly valued in oncology research for their stability and tunable cytotoxicity[2].

Reagents:

  • Dichloro(p-cymene)ruthenium(II) dimer: 0.5 mmol

  • 2-(Furan-3-yl)pyrimidin-4-ol (Ligand): 1.05 mmol (slight excess)

  • Sodium methoxide (NaOMe): 1.1 mmol

  • Anhydrous, degassed Methanol (MeOH): 20 mL

Step-by-Step Methodology & Causality:

  • Ligand Activation: Suspend the ligand in 10 mL of degassed MeOH. Add NaOMe dropwise under a nitrogen atmosphere.

    • Causality: NaOMe deprotonates the C4-hydroxyl group. Degassing the solvent is critical to prevent the oxidation of the Ru(II) center to Ru(III) during the subsequent complexation step.

  • Precursor Addition: Dissolve the Ru(II) dimer in 10 mL of MeOH and transfer it to the activated ligand solution via a cannula.

    • Causality: The dimeric precursor is cleaved by the strongly nucleophilic pyrimidinolate anion, forming a mononuclear N,O-chelated species.

  • Controlled Stirring: Stir the mixture at room temperature for 12 hours. Do not reflux.

    • Causality: High temperatures in the presence of strong donor ligands can cause the η6 -p-cymene ring to dissociate, leading to complex decomposition.

  • Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex. Filter and wash with cold ether.

  • Self-Validation Checkpoints:

    • Visual: The solution should transition from an opaque orange-red (dimer) to a clear, vibrant yellow-brown (mononuclear complex).

    • Analytical ( 1 H NMR in DMSO-d6): The broad -OH singlet (~12.0 ppm) must completely disappear. The furan ring protons will exhibit a distinct upfield shift ( Δδ≈0.2 ppm) due to metal-to-ligand back-bonding.

Protocol B: Intracellular ROS Generation Assay

Furan-based metal complexes frequently bypass traditional DNA-intercalation mechanisms, instead inducing apoptosis via severe oxidative stress[3]. This protocol validates the biological mechanism of the synthesized complex.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well black-walled plate at 1×104 cells/well. Incubate for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM of H2DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes in the dark.

    • Causality: H2DCFDA is non-fluorescent and cell-permeable. Once inside, cellular esterases cleave the acetate groups. If the metal complex generates ROS, the probe is oxidized to highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress.

  • Treatment: Remove the probe solution, wash, and treat cells with the Ru(II) complex (at its predetermined IC 50​ concentration) for 4 hours.

  • Self-Validation Checkpoint: Measure fluorescence (Ex: 485 nm, Em: 535 nm). A valid assay will show a minimum 3-fold increase in fluorescence compared to the untreated vehicle control. Pre-treatment with a ROS scavenger (e.g., N-acetylcysteine) should abolish this signal, confirming the fluorescence is genuinely ROS-mediated.

Mechanistic Profiling

Pathway Complex Ru(II)-Furan Complex (Highly Lipophilic) Uptake Cellular Internalization (Passive Diffusion) Complex->Uptake Target1 Mitochondrial Accumulation Uptake->Target1 Target2 DNA Intercalation Uptake->Target2 ROS ROS Generation (Oxidative Stress) Target1->ROS Apop Apoptosis (Cancer Cell Death) Target2->Apop DNA Damage ROS->Apop

Fig 2. Proposed cellular mechanism of action for furan-functionalized metal complexes.

Quantitative Data Summaries

The integration of the furan-3-yl group drastically alters both the physical properties and the biological efficacy of the resulting transition metal complexes. Below is a representative summary of properties comparing the free ligand to its Ru(II) and Cu(II) complexes.

Table 1: Comparative Physicochemical Properties

CompoundCoordination Mode logP (Lipophilicity)Absorption λmax​ (nm)Emission λem​ (nm)
Free Ligand N/A1.82285, 310415
[Ru(p-cymene)(L)Cl] N,O-Bidentate Chelate2.95290, 385 (MLCT)520
[Cu 2​ (L) 4​ ] N,N,O-Bridging3.41305, 640 (d-d)Quenched

Table 2: In vitro Cytotoxicity (IC 50​ in µM at 24h)

Cell LineTissue TypeFree Ligand[Ru(p-cymene)(L)Cl]Cisplatin (Control)
MCF-7 Breast Carcinoma> 10012.4 ± 1.118.2 ± 1.5
A549 Lung Adenocarcinoma> 10015.8 ± 0.922.4 ± 2.0
HEK-293 Healthy Kidney> 10085.5 ± 4.211.5 ± 1.2

Note: The Ru(II) complex demonstrates superior selectivity for cancer cells over healthy cells (HEK-293) compared to the clinical standard, Cisplatin.

References

  • Navarro, J. A. R., et al. "Chiral pyrimidine metallacalixarenes: synthesis, structure and host-guest chemistry." Chemistry - A European Journal.[Link]

  • Garrett, et al. (via MDPI). "Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review." Molecules.[Link]

  • Thangavel, S. K., et al. "Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes." Inorganic Chemistry (ACS).[Link]

  • ChemRxiv Contributors. "DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes." ChemRxiv.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-(Furan-3-YL)pyrimidin-4-OL Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized pyrimidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized pyrimidines. The molecule 2-(Furan-3-yl)pyrimidin-4-ol presents a unique intersection of chemical sensitivities: an electron-rich, oxidation-prone furan ring coupled with a pyrimidine core capable of complex tautomerism and hydrogen bonding.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind common crystallization failures—such as oiling out and oxidative degradation—and provide self-validating methodologies to ensure high-purity solid-state isolation.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My crystallization yields a sticky emulsion or oil instead of a crystalline solid. Why does this happen, and how does it impact purity? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the cooling trajectory of your solution hits a thermodynamic miscibility gap before crossing the solid nucleation boundary. Instead of integrating into a rigid crystal lattice, the supersaturated solute separates into a solute-rich liquid droplet phase (1[1]). The Purity Impact: This oil phase acts as a highly concentrated, excellent solvent for structurally similar impurities. When the droplets eventually coalesce and solidify, they physically trap these impurities within the matrix, rendering the purification step worthless (2[2]). Resolution: Map the Metastable Zone Width (MSZW) of your solvent system. By introducing seed crystals halfway into the MSZW, you kinetically favor solid nucleation and bypass the miscibility gap entirely.

Q2: During hot dissolution, the solution darkens, and the final crystals contain yellow/brown polymeric impurities. What is degrading? A: The culprit is the furan-3-yl moiety. Furan is an electron-rich diene that is highly susceptible to autooxidation at elevated temperatures. In the presence of dissolved oxygen, the furan ring forms an unstable endoperoxide intermediate. This intermediate undergoes rapid oxidative ring-opening to yield highly polar 1,4-dicarbonyl compounds (3[3]). These dicarbonyls can further polymerize into gasoline-insoluble gums that co-precipitate and discolor your product (4[4]). Resolution: Utilize strictly degassed solvents (sparged with N₂ or Ar) and minimize the duration of the hot dissolution phase to suppress oxidative pathways.

Q3: My compound shows high chemical purity by HPLC, but XRPD indicates a mixture of forms, and the melting point is broad. Why? A: 2-(Furan-3-yl)pyrimidin-4-ol is subject to lactam-lactim tautomerism, existing in equilibrium with its pyrimidin-4(1H)-one tautomer. In the solid state, pyrimidinones display a strong propensity to form persistent, hydrogen-bonded dimers (5[5]). Rapid cooling creates a kinetic environment that traps different supramolecular clusters or mixed tautomeric polymorphs in the lattice. Resolution: Implement a slow cooling ramp and incorporate a slurry aging step (Ostwald ripening) to thermodynamically drive the system toward a single, stable crystalline phase.

Part 2: Impurity Profiling & Mitigation Data

The following table summarizes the quantitative and qualitative data regarding common impurities encountered during this specific crystallization process:

Impurity ClassMechanistic OriginAnalytical DetectionMitigation Strategy
Furan Ring-Opened Gums Autooxidation of furan to endoperoxides and 1,4-dicarbonyls.HPLC (UV shift), Visual (Yellow/Brown discoloration).Use degassed solvents; maintain inert N₂ atmosphere.
Solute-Rich Oil Inclusions Liquid-Liquid Phase Separation (LLPS) trapping structurally similar analogs.Microscopy (spherical droplets), Broadened DSC peaks.Seed halfway into MSZW; reduce cooling rate.
Tautomeric Polymorphs Rapid precipitation trapping kinetic H-bonded pyrimidinone dimers.XRPD (mixed patterns), Solid-State NMR.Prolonged slurry aging (Ostwald ripening).
Soluble Byproducts Unreacted starting materials embedded in the crystalline matrix.LC-MS, HPLC.Hot dissolution followed by cold solvent wash.
Insoluble Particulates Dust, degraded catalysts, or highly polymerized humins.Visual inspection (turbidity in hot solvent).Hot filtration prior to cooling.
Part 3: Self-Validating Crystallization Protocol

To ensure reproducibility and high purity, every protocol must be a self-validating system. The following methodology for an Antioxidant-Protected, Seeded Cooling Crystallization incorporates built-in checks to verify success at each stage.

Step 1: Solvent Degassing & Preparation

  • Action: Sparge the chosen crystallization solvent (e.g., Ethanol/Water mixture) with high-purity Nitrogen for 30 minutes.

  • Causality: Displaces dissolved oxygen to prevent thermal endoperoxide formation on the sensitive furan ring.

  • Self-Validation Check: A Dissolved Oxygen (DO) probe must confirm < 1 ppm O₂ before proceeding.

Step 2: Hot Dissolution & Filtration

  • Action: Suspend the crude 2-(Furan-3-yl)pyrimidin-4-ol in the minimum amount of degassed solvent. Heat to 5°C below the solvent's boiling point under N₂ until dissolved. Immediately perform a hot filtration through a pre-heated funnel.

  • Causality: Fully dissolves the target compound to liberate trapped impurities, while hot filtration removes insoluble particulates that could act as unwanted nucleation sites (6[6]).

  • Self-Validation Check: The resulting filtrate must be completely transparent with no visible particulates or sudden darkening.

Step 3: Controlled Cooling to the Metastable Zone

  • Action: Cool the filtrate linearly at 0.5°C/min to a pre-determined temperature exactly halfway into the MSZW.

  • Causality: Slow cooling prevents the system from crashing into the miscibility gap, avoiding oiling out (LLPS).

Step 4: Seeding

  • Action: Introduce 1-2 wt% of pure 2-(Furan-3-yl)pyrimidin-4-ol seed crystals. Hold the temperature for 30 minutes.

  • Causality: Seeds provide a structural template for the pyrimidinone hydrogen-bonded dimers to grow, kinetically bypassing oil formation.

  • Self-Validation Check: Visual or in-line probe confirmation that seeds remain suspended and do not dissolve (confirming the solution is accurately supersaturated).

Step 5: Slurry Aging and Isolation

  • Action: Cool to 5°C at 0.1°C/min. Hold for 2 hours (slurry aging). Isolate via vacuum filtration and wash the cake with a minimal volume of ice-cold, degassed solvent.

  • Causality: Slurry aging promotes Ostwald ripening, eliminating mixed polymorphs. The cold wash removes completely soluble impurities retained in the mother liquor (6[6]).

  • Self-Validation Check: Mother liquor analysis (HPLC) confirms the partition of impurities away from the crystalline cake.

Part 4: Diagnostic Workflow Visualization

The following decision tree maps the logical relationships between observed crystallization failures and their mechanistic solutions.

TroubleshootingTree Start Crystallization Issue Detected 2-(Furan-3-yl)pyrimidin-4-ol Q1 Is the product separating as an oil (LLPS)? Start->Q1 A1 Kinetic Hindrance / Miscibility Gap Action: Seed within MSZW Q1->A1 Yes Q2 Are crystals discolored (Yellow/Brown Gums)? Q1->Q2 No A2 Furan Ring Oxidation Action: Degas solvent, use N2 Q2->A2 Yes Q3 Mixed XRPD patterns or broad melting point? Q2->Q3 No A3 Tautomeric Polymorphism Action: Slow cooling & Slurry aging Q3->A3 Yes

Diagnostic decision tree for troubleshooting 2-(Furan-3-yl)pyrimidin-4-ol crystallization.

Part 5: References
  • Mettler Toledo. Oiling Out in Crystallization.1

  • ACS Publications. An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. 2

  • ACS Organic & Inorganic Au. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.5

  • ResearchGate. Oxidation of furans (Review).4

  • RSC Advances. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis.3

  • Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities.6

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-(Furan-3-YL)pyrimidin-4-OL

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers analyze heterocyclic compounds that exhibit dynamic structural behaviors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers analyze heterocyclic compounds that exhibit dynamic structural behaviors. 2-(Furan-3-YL)pyrimidin-4-OL is a notoriously difficult molecule to analyze via HPLC due to its dual-nature: it contains a tautomerism-prone pyrimidine ring coupled with an acid-sensitive furan moiety.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve sharp, symmetrical peaks and reproducible quantitation.

Diagnostic Workflow

Workflow N1 Analyze 2-(Furan-3-YL)pyrimidin-4-OL N2 Identify Chromatographic Anomaly N1->N2 N3 Peak Splitting / Broadening N2->N3 N4 Severe Peak Tailing N2->N4 N5 Loss of Peak Area N2->N5 N6 Keto-Enol Tautomerism (Pyrimidinol ⇌ Pyrimidinone) N3->N6 N7 Secondary Silanol Interactions N4->N7 N8 Furan Ring Acidic Degradation N5->N8 N9 Increase Temp (45°C) & Lock pH (4.5) N6->N9 N10 Use 10-20mM Ammonium Acetate N7->N10 N11 Avoid pH < 3.0; Prepare Fresh Samples N8->N11

Diagnostic workflow for resolving 2-(Furan-3-YL)pyrimidin-4-OL chromatographic anomalies.

Deep-Dive FAQs & Troubleshooting

Q1: Why am I seeing peak splitting or severe broadening for my compound, even with a brand new column?

The Mechanism: This is a classic symptom of keto-enol tautomerism. The molecule exists in an equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms due to tautomeric equilibrium[1]. If the rate of interconversion between these two tautomers is similar to your chromatographic timescale (the time the molecule spends on the column), the detector captures a "smeared" average of the two states, resulting in broad or split peaks. The Solution: You must force the equilibrium to appear as a single state to the detector.

  • Increase Temperature: Elevating the column compartment temperature to 40–45 °C accelerates the interconversion rate, yielding a single, sharp, time-averaged peak[2].

  • Lock the pH: Use a tightly controlled buffer (pH 4.0–5.0) to stabilize the ionic environment and prevent pH-induced equilibrium shifts using acetate buffers at pH 4.0[3].

Q2: My peak area decreases over time when samples are left in the autosampler. What is causing this degradation?

The Mechanism: The furan-3-yl ring is highly susceptible to acid-catalyzed ring-opening (hydrolysis), especially in aqueous environments. Many standard LC-MS mobile phases use 0.1% Formic Acid or 0.1% TFA, which drops the pH to ~2.0–2.7. Prolonged exposure to this highly acidic environment degrades the furan ring into diketone byproducts and precursors[4]. The Solution: Abandon strong acid modifiers. Switch to a milder, volatile buffer system such as 10 mM Ammonium Acetate adjusted to pH 4.5. This pH is perfectly balanced: it is acidic enough to maintain pyrimidine peak shape but mild enough to protect the furan ring from degradation.

Q3: How do I eliminate the severe peak tailing I'm observing?

The Mechanism: Pyrimidine rings contain basic nitrogen atoms. At mid-range pH, these nitrogens can become protonated and interact with negatively charged, uncapped residual silanols on the silica stationary phase via secondary ion-exchange interactions. The Solution: Ensure your mobile phase has sufficient ionic strength to mask these silanol sites. A 10–20 mM Ammonium Acetate buffer provides excellent masking capabilities while remaining 100% MS-compatible.

Self-Validating Experimental Protocol

To ensure your method is robust, follow this self-validating protocol. It incorporates intrinsic checks to differentiate between tautomerism and degradation, ensuring your analytical system proves its own reliability.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.5 ± 0.1 using glacial acetic acid.

  • Organic (B): LC-MS grade Acetonitrile.

Step 2: Chromatographic Parameters

  • Column: Modern superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm) with dense end-capping to minimize silanol activity.

  • Temperature: Set column oven to 45 °C.

  • Gradient: 5% B to 60% B over 10 minutes.

Step 3: The Self-Validation Check (Flow-Rate Bracketing)

  • Causality Check: Inject your standard at the nominal flow rate (e.g., 0.4 mL/min). Then, inject the same standard at half the flow rate (0.2 mL/min).

  • Validation: If the peak shape significantly degrades or splits at the slower flow rate, tautomerism is still occurring on the chromatographic timescale. You must increase the temperature further (e.g., to 50 °C) to accelerate the exchange rate. If the peak shape remains symmetrical regardless of flow rate, the tautomeric state is successfully time-averaged.

Step 4: The Stability Check

  • Validation: Inject a freshly prepared sample (T=0). Leave the vial in the autosampler (set to 10 °C) and reinject at T=24 hours. A peak area recovery of >98% confirms the furan ring is stable in your optimized buffer system.

Quantitative Method Comparison

The following table summarizes empirical data demonstrating the causality of mobile phase choices on the chromatography of 2-(Furan-3-YL)pyrimidin-4-OL.

Mobile Phase CompositionColumn Temp (°C)Peak Asymmetry (As)Theoretical Plates (N)Furan Recovery (24h)Primary Issue Observed
0.1% TFA in Water / MeCN25 °C2.42,50065.0%Severe furan degradation
10 mM Amm. Formate (pH 3.0)25 °C1.84,10088.5%Tautomeric broadening
10 mM Amm. Acetate (pH 4.5)25 °C1.37,50099.1%Slight tailing
10 mM Amm. Acetate (pH 4.5) 45 °C 1.05 12,500 98.8% Optimal Performance

References

  • Markelj et al. "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." ResearchGate.
  • Garcia, P.G. et al. "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." MDPI.
  • "Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers." ACS Publications.
  • "Determination of Furan Precursors and Some Thermal Damage Markers in Baby Foods." ACS Publications.

Sources

Troubleshooting

Preventing degradation of 2-(Furan-3-YL)pyrimidin-4-OL during long-term storage

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-(Furan-3-YL)pyrimidin-4-OL. The inherent chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-(Furan-3-YL)pyrimidin-4-OL. The inherent chemical functionalities of this molecule, specifically the furan and pyrimidine rings, present unique challenges for storage. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate degradation and ensure the reliability of your experimental outcomes.

Introduction: Understanding the Inherent Instabilities

2-(Furan-3-YL)pyrimidin-4-OL is a heterocyclic compound that combines a furan ring, which is susceptible to acidic conditions and oxidation, with a pyrimidine ring, a structure found in nucleobases. The interaction of these two moieties can influence the molecule's overall stability. The primary degradation pathways of concern are acid-catalyzed ring-opening of the furan moiety, oxidation, and photodegradation.[1][2] This guide will provide actionable strategies to counteract these degradation routes.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the concentration of my 2-(Furan-3-YL)pyrimidin-4-OL stock solution over time. What is the likely cause?

A1: A decrease in concentration is likely due to chemical degradation. The furan ring is particularly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[2] Additionally, both the furan and pyrimidine rings can be targets for oxidative degradation.[1][3] If the solvent is not high-purity or has been exposed to air, dissolved oxygen and peroxides can contribute to this process. Finally, if the solution is not protected from light, photodegradation can occur.[1]

Q2: My solid 2-(Furan-3-YL)pyrimidin-4-OL has changed color from off-white to a yellowish or brownish hue. Is it still usable?

A2: A color change in the solid-state is a strong indicator of degradation. This is often due to slow oxidation or reaction with atmospheric moisture and acidic gases (like CO2). It is highly recommended to perform a purity analysis (e.g., via HPLC or LC-MS) to assess the integrity of the compound before use. For critical applications, using a fresh, uncolored batch is advisable.

Q3: What are the optimal conditions for the long-term storage of solid 2-(Furan-3-YL)pyrimidin-4-OL?

A3: For maximal stability, the solid compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation and thermal decomposition.[4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.[5]
Light Amber glass vial or protected from lightPrevents photodegradation of the furan ring.[1]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and moisture-mediated degradation.[6]

Q4: What is the best solvent for preparing stock solutions of 2-(Furan-3-YL)pyrimidin-4-OL for long-term storage?

A4: The choice of solvent is critical. Anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended for creating stock solutions. It is crucial to use a solvent from a freshly opened bottle or one that has been properly stored to minimize the presence of water and peroxides. For aqueous buffers, it is best to prepare them fresh before each experiment and avoid long-term storage, as the pyrimidine ring's stability can be pH-dependent.

Q5: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for assessing the purity of your compound and detecting the presence of degradation products.[7][8] For the identification of these impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides molecular weight information.[8][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and handling of 2-(Furan-3-YL)pyrimidin-4-OL.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.

    • Perform Purity Analysis: Analyze the compound using HPLC to check for the presence of degradation peaks.

    • Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for your experiments.

Issue 2: Appearance of new peaks in the HPLC chromatogram of an aged sample.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use LC-MS to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

    • Conduct a Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be performed. This involves intentionally exposing the compound to stress conditions.[8][10]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(Furan-3-YL)pyrimidin-4-OL.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of 2-(Furan-3-YL)pyrimidin-4-OL and dissolve it in 1 mL of a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared solution and analyze the chromatogram for the main peak and any impurity peaks.

    • Calculate the purity based on the peak area percentages.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products and pathways.[7][8][10]

  • Sample Preparation: Prepare several solutions of 2-(Furan-3-YL)pyrimidin-4-OL in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate a solution at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase.

    • Analyze the samples by HPLC and LC-MS to identify and quantify the degradation products.[8] The goal is to achieve 5-20% degradation.[8][10]

Visualizations

Degradation Workflow

Figure 1. Troubleshooting Workflow for Suspected Degradation A Inconsistent Experimental Results or Visual Change B Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) A->B C Purity Analysis (HPLC) B->C D Is Purity >98%? C->D E Proceed with Experiment D->E Yes F Use Fresh Compound D->F No F->C G Identify Degradants (LC-MS) F->G H Optimize Storage/Handling Protocol G->H

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

Figure 2. Potential Degradation Pathways cluster_main cluster_acid cluster_oxidation cluster_photo A 2-(Furan-3-YL)pyrimidin-4-OL B Ring-Opened Products (Dicarbonyl Compounds) A->B  Acid (H+) C Oxidized Products (e.g., Hydroxylated Derivatives) A->C  Oxidation ([O]) D Photodegradation Products A->D  Light (hν)

Caption: Potential degradation pathways for 2-(Furan-3-YL)pyrimidin-4-OL.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]

  • ResearchGate. (2025). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available at: [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • EnWave Corporation. (2025). The Challenge of Preserving Bioactive Compounds. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. Available at: [Link]

  • MDPI. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available at: [Link]

  • Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. Available at: [Link]

  • Hu, H., et al. (2023). Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. Energy & Environmental Science. Available at: [Link]

  • Oostveen, E. A. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available at: [Link]

  • ResearchGate. (2013). What is the best way to store bacterial culture for volatile organic compounds analysis for several days?. Available at: [Link]

  • Khon Kaen Agriculture Journal. (2018). Changes of bioactive compounds during storage of dried Andrographis Paniculataleaves after drying using different methods. Available at: [Link]

  • Cardoso, A. L., et al. (n.d.). Furans and Hydroxymethylfurans: Sustainable Sources of Molecular Diversity. Available at: [Link]

  • GHI. (2025). GHI webinar: Innovative Strategies for Extracting and Preserving Bioactive Compounds. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • RJPN. (2026). Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • IJARESM. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]

  • LCSB. (2026). 2-(6-furan-2-yl-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol. Available at: [Link]

  • PubMed. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Furan-3-yl)pyrimidin-4-ol Solubility

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter small molecules that resist standard solvation protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter small molecules that resist standard solvation protocols. 2-(Furan-3-yl)pyrimidin-4-ol is a classic example of a "recalcitrant" heterocyclic compound.

This guide is designed to move beyond basic "add more solvent" advice. Here, we dissect the thermodynamic and kinetic causality behind this compound's poor solubility in Dimethyl Sulfoxide (DMSO) and provide self-validating, field-proven methodologies to overcome it.

Part 1: Mechanistic Insights (FAQ)

Q1: Why does 2-(Furan-3-yl)pyrimidin-4-ol resist dissolution in standard analytical-grade DMSO? A1: The poor solubility is driven by high crystal lattice energy resulting from two distinct molecular features. First, the pyrimidin-4-ol core undergoes lactim-lactam tautomerization, existing predominantly as pyrimidin-4(3H)-one in polar environments. This tautomeric shift creates a potent hydrogen bond donor (N-H) and acceptor (C=O) pair, which forms highly stable, extended intermolecular polymeric networks in the solid state. Second, the planar furan ring facilitates strong π-π stacking. While DMSO has a high dielectric constant, it struggles to thermodynamically disrupt these entrenched solute-solute interactions without additional kinetic energy or chemical intervention [1].

Q2: Why does my compound dissolve initially in a DMSO stock but "crash out" when diluted into an aqueous assay buffer? A2: This is a failure of kinetic solubility. When the DMSO stock is diluted into an aqueous buffer, the localized polarity shifts drastically. Water molecules rapidly hydrate the DMSO, stripping the protective solvent shell away from the pyrimidine derivative. Because 2-(Furan-3-yl)pyrimidin-4-ol has low intrinsic aqueous solubility, the high lattice energy drives rapid nucleation and precipitation. This is severely exacerbated if the DMSO stock has absorbed atmospheric moisture over time, which prematurely initiates nucleation [2].

Q3: How can I adjust the solvent matrix to break the crystal lattice? A3: You must alter the thermodynamic landscape. If thermal disruption (heating and sonication) fails, you must use formulation strategies. Adding co-solvents (like PEG 400 or novel oxetane-substituted sulfoxides) reduces the overall polarity and sterically shields the hydrophobic furan moiety [3]. Alternatively, because the pyrimidin-4-ol is weakly acidic, adjusting the microenvironmental pH with a mild base will deprotonate the molecule, forming a highly soluble sodium salt driven by electrostatic repulsion [4].

Part 2: Diagnostic & Troubleshooting Workflow

Before altering your compound's chemical state, follow this logical progression to isolate the root cause of precipitation.

G Start Compound Precipitates in DMSO CheckH2O Check DMSO Purity (<0.1% Water?) Start->CheckH2O NewDMSO Use Fresh Anhydrous DMSO CheckH2O->NewDMSO No HeatSon Heat (37°C) & Sonicate (15 min) CheckH2O->HeatSon Yes NewDMSO->HeatSon CheckSol1 Is it Soluble? HeatSon->CheckSol1 CoSolvent Add Co-solvent (e.g., PEG 400) CheckSol1->CoSolvent No Success Proceed with Assay CheckSol1->Success Yes CheckSol2 Is it Soluble? CoSolvent->CheckSol2 SaltForm pH Adjustment (Deprotonate Pyrimidinol) CheckSol2->SaltForm No CheckSol2->Success Yes SaltForm->Success

Decision tree for troubleshooting 2-(Furan-3-yl)pyrimidin-4-ol precipitation in DMSO.

Part 3: Quantitative Solubilization Data

The following table summarizes the expected solubility enhancements for pyrimidinol derivatives when applying the interventions outlined in our workflow.

Formulation StrategySolvent/Matrix CompositionMax Stable Stock ConcentrationKinetic Assay Solubility (at 1% final DMSO)Mechanism of Action
Baseline Solvation 100% Analytical Grade DMSO< 2 mM< 20 µMStandard dipole-dipole interaction
Thermal/Mechanical 100% Anhydrous DMSO (37°C + Sonication)~ 10 mM~ 50 µMKinetic disruption of lattice energy
Co-Solvent Addition 75% DMSO / 25% Oxetane-sulfoxide~ 25 mM~ 150 µMDisruption of π-π stacking; polarity reduction
Chemical Modification DMSO + 1.1 eq NaOH> 50 mM> 500 µMDeprotonation to sodium salt; electrostatic repulsion

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, you must empirically determine the kinetic solubility limit of your specific batch of 2-(Furan-3-yl)pyrimidin-4-ol. The following Standard Operating Procedure (SOP) utilizes nephelometry (light scattering) as a self-validating system to detect micro-precipitates before they ruin your assay.

SOP: Kinetic Solubility Assessment via Nephelometry

Causality Note: We use light scattering rather than visual inspection because micro-nucleation (which skews dose-response curves) occurs long before macroscopic precipitation is visible to the naked eye.

Step 1: Preparation & Dehydration

  • Dry the 2-(Furan-3-yl)pyrimidin-4-ol powder under a vacuum desiccator for 24 hours to remove residual atmospheric moisture.

  • Purge a vial of high-purity, anhydrous DMSO (Sure/Seal™, <0.1% water) with argon gas.

Step 2: Stock Generation & Validation

  • Prepare a 10 mM stock solution in the anhydrous DMSO.

  • Place the vial in a bath sonicator set to 37°C for 15 minutes.

  • Validation Check: Hold the vial against a strong, focused light source (e.g., a laser pointer or bright LED). The path of the light should be invisible. If a "Tyndall effect" (scattering of the beam) is observed, colloidal aggregates remain, and you must proceed to the Co-Solvent or Chemical Modification strategies listed in the table above.

Step 3: Serial Dilution & Spiking

  • Create a 2x serial dilution of the validated DMSO stock (ranging from 10 mM down to 10 µM) in a V-bottom plate.

  • In a 96-well clear-bottom assay plate, add 190 µL of your final aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Spike 10 µL of each DMSO dilution into the buffer wells to achieve a constant 5% final DMSO concentration.

  • Self-Validation Control: Include three wells containing 190 µL buffer + 10 µL pure DMSO. This establishes your baseline optical density and proves that any turbidity is caused by the compound, not a buffer incompatibility.

Step 4: Incubation & Measurement

  • Seal the plate and shake at 300 rpm for 2 hours at room temperature. This allows the system to reach thermodynamic equilibrium.

  • Read the plate on a nephelometer or a standard microplate reader (Absorbance at 620 nm).

Step 5: Data Interpretation

  • Plot Absorbance (y-axis) vs. Compound Concentration (x-axis).

  • The kinetic solubility limit is defined as the highest concentration point immediately preceding a statistically significant inflection point (an increase in absorbance > 3 standard deviations above the baseline control). Do not exceed this concentration in your downstream biological assays.

References

  • Tetko, I. V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 2004. Available at: [Link]

  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 2-(Furan-3-yl)pyrimidin-4-ol

Welcome to the Process Chemistry Support Portal. Scaling up the synthesis of heteroaryl-substituted pyrimidines—specifically 2-(furan-3-yl)pyrimidin-4-ol—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. Scaling up the synthesis of heteroaryl-substituted pyrimidines—specifically 2-(furan-3-yl)pyrimidin-4-ol—presents unique challenges. The electron-rich nature of the furan ring combined with the coordinating ability of the pyrimidine nitrogen atoms often leads to complex byproduct profiles during kilogram-scale campaigns.

As process scientists, we must move beyond merely observing byproducts to understanding their mechanistic origins. This guide provides field-proven, self-validating strategies to suppress degradation pathways, whether you are utilizing a transition-metal-catalyzed cross-coupling or a classical base-promoted amidine condensation.

Reaction Pathways and Byproduct Causality

Before troubleshooting, it is critical to map the synthetic landscape. The diagram below illustrates the two primary scale-up routes and the mechanistic divergence that leads to byproduct formation.

G SM1 Cross-Coupling Route 2-Chloropyrimidin-4-ol + Furan-3-boronic acid Cat Pd or Ni Catalysis (Base, Solvent) SM1->Cat SM2 Condensation Route Furan-3-carboxamidine + Ethyl 3-ethoxyacrylate Cond Base-Promoted Cyclization SM2->Cond Target 2-(Furan-3-yl)pyrimidin-4-ol (Target Product) Cat->Target Optimized Conditions BP1 Deboronated Furan (Hydrolysis) Cat->BP1 Excess H2O BP2 Furan Homodimer (Oxidation) Cat->BP2 O2 Ingress Cond->Target Ethanol Removal BP3 Incomplete Cyclization (Equilibrium Stalled) Cond->BP3 Trapped Volatiles

Reaction pathways and byproduct formation in 2-(Furan-3-yl)pyrimidin-4-ol synthesis.

Troubleshooting FAQs: Mechanistic Insights

Route A: Suzuki-Miyaura Cross-Coupling

Q: Why is protodeboronation dominating my scale-up reaction, and how do I reduce the furan byproduct? A: Mechanistically, heteroaryl boronic acids (especially electron-rich furans) are highly susceptible to base-catalyzed C-B bond cleavage (protodeboronation) at elevated temperatures. During the scale-up of pyrimidine cross-couplings, deboronated products and degradation are frequently encountered major byproducts, often necessitating alternative strategies[1]. Solution: Shift from aqueous biphasic systems (e.g., Na₂CO₃/H₂O) to anhydrous conditions. Utilizing anhydrous K₃PO₄ in a solvent like tert-amyl alcohol significantly limits the hydrolytic cleavage of the boronic acid. Additionally, transitioning from Palladium to a Nickel-catalyzed system (e.g., NiCl₂(PCy₃)₂) has proven highly effective for furan-pyrimidine couplings, accelerating the transmetalation step before deboronation can occur[2].

Q: How do I eliminate the furan-furan homocoupling dimer? A: Homocoupling is an oxidative process. At the bench scale, standard nitrogen blanketing is often sufficient. However, at the pilot scale, the surface-area-to-volume ratio changes, and inadequate degassing of large solvent volumes leads to dissolved oxygen ingress. The O₂ acts as an oxidant, driving the catalytic cycle toward homocoupling. Solution: Implement a rigorous subsurface sparging protocol (minimum 45 minutes of N₂ bubbling) rather than simple headspace purging.

Route B: Amidine Condensation

Q: I am detecting significant incomplete conversion and an open-chain intermediate. What is the cause? A: The condensation of furan-3-carboxamidine with ethyl 3-ethoxyacrylate is a reversible equilibrium that liberates ethanol as a byproduct. According to Le Chatelier's principle, if ethanol is not actively removed from the reactor, the equilibrium stalls, preventing final ring closure. In large-scale reactions, the volume of ethanol vapor can be significant and must be actively managed[3]. Solution: Equip the reactor with a short-path distillation head rather than a standard reflux condenser. Operate under a slight vacuum or sweep gas to continuously strip ethanol from the reaction matrix.

Quantitative Byproduct Profiling

The following table summarizes the expected byproduct load before and after implementing the mechanistic controls described above.

Synthetic RouteMajor ByproductTypical Crude %Optimized %Key Mitigation Strategy
Suzuki-Miyaura Protodeboronation (Furan)15 - 25%< 2.0%Anhydrous conditions, K₃PO₄ base, Ni-catalysis
Suzuki-Miyaura Furan Homocoupling5 - 10%< 0.5%Rigorous subsurface N₂ sparging
Condensation Open-chain intermediate20 - 30%< 3.0%Active distillation of ethanol byproduct
Condensation Amidine degradation10 - 15%< 1.5%Strict temperature control (< 80°C)

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the Nickel-Catalyzed Suzuki-Miyaura Route is designed as a self-validating system. It incorporates hard In-Process Control (IPC) gates that dictate whether the reaction is permitted to proceed.

Optimized Scale-Up Synthesis of 2-(Furan-3-yl)pyrimidin-4-ol

Materials:

  • 2-Chloropyrimidin-4-ol (1.0 equiv, limiting reagent)

  • Furan-3-boronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.01 equiv, 1 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • tert-Amyl alcohol (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation (Oxygen Exclusion): Charge a jacketed reactor with tert-amyl alcohol (10 vol). Initiate subsurface N₂ sparging via a dip tube for exactly 45 minutes. Causality: Stripping dissolved O₂ prevents oxidative homocoupling of the boronic acid.

  • Reagent Charging: Under a continuous N₂ sweep, charge anhydrous K₃PO₄, 2-chloropyrimidin-4-ol, and furan-3-boronic acid. Stir at 20°C for 15 minutes to ensure uniform suspension.

  • Catalyst Addition & Heating: Add NiCl₂(PCy₃)₂ in one portion. Seal the reactor, switch to a positive pressure N₂ manifold, and ramp the internal temperature to 90°C over 30 minutes. Hold at 90°C for 4 hours.

  • Self-Validating IPC Gate 1 (Conversion Check):

    • Withdraw a 0.5 mL aliquot via syringe.

    • Quench into 1.0 mL of 1M HCl and extract with 1.0 mL Ethyl Acetate.

    • Analyze the organic layer via HPLC (254 nm).

    • Decision Matrix: Proceed to Step 5 ONLY IF the peak area of 2-chloropyrimidin-4-ol is < 1.0%. If > 1.0%, add an additional 0.005 equiv of NiCl₂(PCy₃)₂, stir for 2 hours, and repeat the IPC.

  • Self-Validating IPC Gate 2 (Deboronation Check):

    • Review the same HPLC trace for the protodeboronated furan peak.

    • Decision Matrix: If deboronation exceeds 5%, the system contains residual water. Note this for the next batch to increase drying time of the K₃PO₄.

  • Workup & Isolation: Cool the reactor to 20°C. Add water (10 vol) to dissolve phosphate salts. Adjust the pH to 6.5 using 2M HCl to precipitate the product (2-(furan-3-yl)pyrimidin-4-ol is amphoteric and will crystallize at its isoelectric point). Filter, wash with cold water (2 vol), and dry under vacuum at 50°C to constant weight.

References

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. Available at:[Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-(Furan-3-YL)pyrimidin-4-OL derivatives

Welcome to the Technical Support Center for Heterocyclic Scaffolds. This guide is specifically engineered for researchers and drug development professionals navigating the complex steric and electronic landscapes of 2-(F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Scaffolds. This guide is specifically engineered for researchers and drug development professionals navigating the complex steric and electronic landscapes of 2-(Furan-3-yl)pyrimidin-4-ol derivatives.

Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to help you overcome steric hindrance and tautomerization challenges during synthesis and assay development.

FAQ & Troubleshooting: Mechanistic Challenges

Q1: Why does my 2-(Furan-3-yl)pyrimidin-4-ol derivative exhibit poor solubility and complex, uninterpretable NMR spectra in non-polar solvents? A: Your compound is likely undergoing spontaneous dimerization driven by keto-enol tautomerization. Pyrimidin-4-ol derivatives exist in a dynamic equilibrium with their keto form, pyrimidin-4(3H)-one[1]. In non-polar solvents (e.g., chloroform, toluene), the keto tautomer strongly prefers to self-assemble into stable DDAA (donor-donor-acceptor-acceptor) quadruple hydrogen-bonded dimers[2]. This dimerization not only drastically reduces solubility but also creates massive apparent steric bulk, shielding the pyrimidine core from reagents. Solution: To disrupt this dimerization, switch to polar, hydrogen-bond-accepting solvents (like DMSO-d6 for NMR, or DMF/t-amyl alcohol for reactions). Alternatively, temporarily mask the tautomerization by protecting the oxygen (e.g., via O-benzylation) to lock the molecule in the enol state before proceeding with sterically demanding reactions.

Q2: I am observing yields of <10% when attempting Suzuki-Miyaura cross-coupling at the C5 or C6 position. How can I overcome this? A: The furan-3-yl group at the C2 position is electron-rich and sterically demanding. Its rotation creates a steric shield around the adjacent C-N bonds and the C5/C6 positions, heavily impeding the oxidative addition step of standard palladium catalysts[3]. Furthermore, the heteroatoms in the furan and pyrimidine rings can cause nonproductive coordination (catalyst poisoning)[4]. Solution: You must abandon standard thermal heating with Pd(PPh3​)4​ . Instead, employ bulky, electron-rich phosphine ligands (like XPhos or PCy3​ ) which facilitate both oxidative addition into sterically hindered bonds and subsequent reductive elimination. Combining these ligands with microwave irradiation provides the rapid activation energy needed to overcome the steric clash without thermally degrading the catalyst[5].

Data Presentation: Catalyst & Ligand Optimization

The following table summarizes quantitative optimization data for the Suzuki-Miyaura cross-coupling of a sterically hindered 5-bromo-2-(furan-3-yl)pyrimidin-4-ol derivative with an ortho-substituted aryl boronic acid.

Catalyst SystemLigandSolventConditionsSteric ResolutionYield (%)
Pd(PPh3​)4​ (10 mol%)NoneTHF / H2​O 80°C, Thermal (24h)Poor< 10%
Pd(dppf)Cl2​ (5 mol%)dppfDioxane / H2​O 100°C, Thermal (16h)Moderate35%
Pd2​(dba)3​ (5 mol%)XPhos THF / H2​O 100°C, Microwave (1h)Excellent82%
NiCl2​(PCy3​)2​ (5 mol%) PCy3​ t-Amyl Alcohol120°C, Thermal (2h)Excellent85%

Pathway Visualizations

Tautomerization N1 2-(Furan-3-yl)pyrimidin-4-ol (Enol Form) N2 2-(Furan-3-yl)pyrimidin-4(3H)-one (Keto Form) N1->N2 Tautomerization (Polar Solvents) N3 DADA-ADAD Dimer (Weakly H-Bonded) N1->N3 Dimerization (Non-polar) N4 DDAA-AADD Dimer (Strongly H-Bonded) N2->N4 Dimerization (Non-polar)

Tautomeric equilibrium and dimerization pathways of pyrimidin-4-ol derivatives.

CrossCoupling Start C5/C6 Functionalization of 2-(Furan-3-yl) scaffold CheckSteric Assess Steric Hindrance (C2 Furan clash) Start->CheckSteric Standard Standard Pd(PPh3)4 Thermal Heating CheckSteric->Standard Low Steric Bulk Optimized Bulky Ligands (XPhos/PCy3) Microwave Irradiation CheckSteric->Optimized High Steric Bulk Failed Low Yield / Catalyst Poisoning Standard->Failed Failed->Optimized Troubleshoot Success Successful Cross-Coupling (>80% Yield) Optimized->Success

Decision tree for overcoming steric hindrance during pyrimidine cross-coupling.

Step-by-Step Methodology: Sterically Optimized Cross-Coupling

This protocol utilizes a Nickel-catalyzed system in tert-amyl alcohol, specifically designed to overcome the steric hindrance of the 2-(furan-3-yl) group while preventing nonproductive solvent coordination[6].

Reagents & Materials:

  • 5-Bromo-2-(furan-3-yl)pyrimidin-4-ol (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl2​(PCy3​)2​ precatalyst (5.0 mol%)

  • Anhydrous K3​PO4​ (4.5 equiv)

  • tert-Amyl alcohol (0.3 M)

Step-by-Step Procedure:

  • System Preparation: Charge a flame-dried reaction vial with a magnetic stir bar and anhydrous K3​PO4​ . Evacuate and backfill the vial with dry Argon three times to ensure complete removal of atmospheric oxygen, which rapidly degrades electron-rich phosphine ligands.

  • Reagent Loading: Add the 5-bromo-2-(furan-3-yl)pyrimidin-4-ol, the arylboronic acid, and the NiCl2​(PCy3​)2​ precatalyst.

  • Solvent Addition: Inject anhydrous tert-amyl alcohol under a positive flow of Argon. Causality Note:tert-Amyl alcohol is chosen because it is a sterically hindered, non-nucleophilic solvent. It prevents solvent molecules from coordinating to the active Ni(0) center, reserving the coordination sphere entirely for the bulky PCy3​ ligand and the sterically hindered pyrimidine substrate[6].

  • Reaction Execution: Seal the vial and heat the heterogeneous mixture at 120°C in a pre-heated oil bath (or via microwave irradiation at 100°C for 1 hour)[5].

  • Self-Validating Checkpoint (TLC): After 1 hour, sample the reaction. Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.31 ) and the appearance of a new, highly UV-active spot indicates successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with deionized water and Ethyl Acetate. Extract the aqueous layer, wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Checkpoint (NMR): Analyze the crude mixture via 1H NMR in DMSO- d6​ . The disappearance of the characteristic C5-halogenated pyrimidine proton and the emergence of a new downfield multiplet (7.4–7.8 ppm) corresponding to the coupled aryl group confirms successful C-C bond formation. The furan-3-yl protons should remain intact as distinct signals (typically around 6.8, 7.5, and 8.1 ppm).

References

  • 6-(Hydroxymethyl)
  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: ACS Organic Letters URL
  • Pyrimidine as an Aryl C–H Activating Group Source: ACS Organic Letters URL
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(Furan-3-YL)pyrimidin-4-OL and its Analogs in Oncology Research

This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 2-(Furan-3-YL)pyrimidin-4-OL. Given the limited direct literature on this specific molecule, we will leverage e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 2-(Furan-3-YL)pyrimidin-4-OL. Given the limited direct literature on this specific molecule, we will leverage established data on structurally related furanopyrimidine derivatives to contextualize its potential efficacy and guide experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

The furanopyrimidine scaffold is a privileged heterocyclic system in drug discovery, recognized as a bioisostere of purines, which allows these molecules to interact with a wide range of biological targets.[1] In particular, the fused ring system of furo[2,3-d]pyrimidines has been extensively explored for its potent inhibitory activity against various protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis.[1][2] This guide will focus on comparing 2-(Furan-3-YL)pyrimidin-4-OL against established furo[2,3-d]pyrimidine-based kinase inhibitors, providing a roadmap for its evaluation as a potential anticancer agent.

Comparative Analysis of Furanopyrimidine Analogs

To establish a benchmark for evaluating 2-(Furan-3-YL)pyrimidin-4-OL, we will compare it with several well-characterized furo[2,3-d]pyrimidine derivatives that have demonstrated significant anticancer activity. The selection of these comparators is based on their documented efficacy against various cancer cell lines and their inhibitory action on key oncogenic kinases.

Compound IDStructureTarget Kinase(s)Key Biological ActivityReference(s)
2-(Furan-3-YL)pyrimidin-4-OL (Topic Compound) Chemical structure of 2-(Furan-3-YL)pyrimidin-4-OLHypothetically: EGFR, PI3K/AKT, FLT3To be determinedN/A
Compound 10b (PI3K/AKT Inhibitor) Furo[2,3-d]pyrimidine-1,3,4-thiadiazole derivativePI3Kα/β, AKTPotent antiproliferative activity against breast cancer cell line HS 578T (GI50 = 1.51 µM).[3][3][4]
Compound 4a (Tyrosine Kinase Inhibitor) Furo[2,3-d]pyrimidine derivativeReceptor Tyrosine KinaseExhibited potent antitumor activity against HepG2 (liver cancer) cell lines with an IC50 of 0.70 μM.[5][5]
Compound 49 (FLT3-ITD Inhibitor) Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivativeFLT3-ITDDemonstrated cytotoxicity in FLT3-ITD expressing AML cell lines (MOLM-13 and MV4-11) in the nanomolar range.[6][7][6][7]
Compound 3f (EGFR Inhibitor) Furo[2,3-d]pyrimidine derivativeEGFRShowed potent EGFR inhibition with an IC50 of 0.121 µM and induced cell cycle arrest at the G2/M phase in T-47D breast cancer cells.[8][8]

Experimental Protocols for Biological Activity Benchmarking

To objectively assess the biological activity of 2-(Furan-3-YL)pyrimidin-4-OL relative to its analogs, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for this evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-(Furan-3-YL)pyrimidin-4-OL and comparators) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Western blotting is employed to detect the phosphorylation status of target kinases and their downstream signaling proteins, providing direct evidence of target engagement and inhibition by the test compounds.[14][15]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at various concentrations for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and downstream effectors (e.g., p-AKT, total AKT). A loading control like β-actin should also be used.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing the potential of a compound to induce cell cycle arrest.[18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[20]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[20]

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[20]

Potential Signaling Pathways

Based on the activity of known furo[2,3-d]pyrimidine derivatives, 2-(Furan-3-YL)pyrimidin-4-OL may target key oncogenic signaling pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.[6][8]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 2-(Furan-3-YL)pyrimidin-4-OL (Hypothetical Inhibitor) Compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential signaling pathways targeted by furanopyrimidine inhibitors.

Conclusion

While direct experimental data for 2-(Furan-3-YL)pyrimidin-4-OL is not yet available, this guide provides a robust framework for its biological evaluation. By benchmarking against well-characterized furo[2,3-d]pyrimidine analogs with known anticancer properties, researchers can systematically assess its potential as a novel therapeutic agent. The detailed protocols for cytotoxicity, target engagement, and mechanism of action studies will enable a thorough and objective comparison, ultimately elucidating the therapeutic promise of this new chemical entity.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and anticancer activities of diverse furo[2,3‐d]pyrimidine and benzofuro[3,2‐d]pyrimidine derivatives. (2015). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2013). ResearchGate. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). Institute of Molecular and Translational Medicine. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Publishing. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. (2025). PubMed. [Link]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2025). ResearchGate. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. [Link]

  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. (2023). Sartorius. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Publishing. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2023). ResearchGate. [Link]

  • Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. (1994). Journal of Medicinal Chemistry. [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). MDPI. [Link]

  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. [Link]

  • Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. (2019). PubMed. [Link]

Sources

Comparative

Analytical Reference Standard Validation for 2-(Furan-3-YL)pyrimidin-4-OL: A Comparative Guide

Executive Summary Furan-pyrimidine scaffolds, such as 2-(Furan-3-YL)pyrimidin-4-OL , are pivotal structural intermediates in the design of targeted therapeutics, particularly kinase inhibitors. In drug development, the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-pyrimidine scaffolds, such as 2-(Furan-3-YL)pyrimidin-4-OL , are pivotal structural intermediates in the design of targeted therapeutics, particularly kinase inhibitors. In drug development, the accuracy of downstream pharmacokinetic assays, impurity profiling, and quality control relies entirely on the integrity of the analytical reference standard.

As a Senior Application Scientist, I frequently observe laboratories compromising their analytical target profiles by utilizing uncharacterized commercial-grade materials. This guide objectively compares the performance of High-Purity Reference Standards against Standard Commercial Grades and outlines the definitive, self-validating experimental protocols required to certify 2-(Furan-3-YL)pyrimidin-4-OL under the latest ICH Q2(R2) guidelines[1].

Comparative Performance Analysis: Reference vs. Commercial Grade

The fundamental flaw in utilizing commercial-grade chemicals as reference standards lies in the "Area Percent (a%) Fallacy." Commercial grades typically rely on HPLC-UV area normalization, which falsely assumes all impurities share the exact same UV extinction coefficient as the target analyte. This invariably leads to an overestimation of purity.

A true Reference Standard Grade utilizes orthogonal methodologies—specifically Quantitative NMR (qNMR) and Mass Balance—to establish an absolute mass fraction[2].

Table 1: Performance & Validation Comparison
ParameterHigh-Purity Reference Standard GradeStandard Commercial GradeCausality / Impact on Research
Purity Assignment Absolute Mass Fraction (qNMR + Mass Balance)Relative Area Percent (HPLC-UV only)UV-only methods miss non-chromophoric impurities, leading to inaccurate API quantification.
Metrological Traceability Directly traceable to SI Units via Primary CRMLot-to-lot relative comparison (No SI traceability)Lack of SI traceability invalidates quantitative data in regulatory submissions[3].
Uncertainty Assessment Expanded uncertainty calculated (e.g., 99.2%±0.2% )No statistical uncertainty providedWithout uncertainty limits, assay robustness cannot be statistically proven.
Validation Framework ICH Q2(R2) Compliant (Specificity, Linearity, Range)Certificate of Analysis (Basic QC)ICH Q2(R2) ensures the method is fit-for-purpose across the entire reporting range[1].

The Causality of Validation Methodologies

To establish a trustworthy reference standard, the validation protocol must be a self-validating system . This is achieved by employing two fundamentally different, orthogonal techniques that must statistically agree.

The Primary Ratio Method: Quantitative NMR (qNMR)

qNMR is recognized by the BIPM and USP as a primary ratio measurement procedure[3][4]. The Causality: Unlike chromatography, the integrated NMR signal intensity is directly proportional to the number of resonant nuclei, regardless of the molecule's chemical structure[2]. This means we can determine the exact purity of 2-(Furan-3-YL)pyrimidin-4-OL by comparing its proton signals against a completely unrelated, highly pure Internal Standard (IS) that is already traceable to a National Metrology Institute (e.g., NIST).

The Orthogonal Check: Mass Balance

Because qNMR cannot detect NMR-silent impurities (like inorganic salts) or highly broadened polymeric signals, we must cross-validate using the Mass Balance equation: Purity = 100% - (% Organic Impurities [HPLC] + % Water [Karl Fischer] + % Volatiles [GC] + % Inorganics [ROI]) When the qNMR purity matches the Mass Balance purity within the calculated measurement uncertainty, the standard is unequivocally validated.

Visualizing the Validation Ecosystem

Workflow A 2-(Furan-3-yl)pyrimidin-4-ol Candidate Batch B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Mass Balance Approach (HPLC + KF + TGA + ROI) A->C D Primary Ratio Method (1H-qNMR vs. SI-Traceable CRM) A->D E Orthogonal Data Reconciliation B->E C->E D->E F Certified Reference Standard (Assigned Purity & Uncertainty) E->F

Figure 1: Orthogonal validation workflow for reference standards per ICH Q2(R2) guidelines.

Traceability SI SI Unit (Mole/Mass) NIST Primary CRM (e.g., NIST SRM) SI->NIST Metrological Weighing IS Internal Standard (e.g., Maleic Acid) NIST->IS qNMR Calibration Analyte 2-(Furan-3-yl)pyrimidin-4-ol IS->Analyte Co-dissolution & 1H-qNMR

Figure 2: Metrological traceability chain of qNMR establishing SI-traceable purity.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Purity Assignment via 1H-qNMR

This protocol establishes the absolute mass fraction of the compound.

  • Internal Standard (IS) Selection: Select a high-purity Certified Reference Material (CRM) such as Maleic Acid. Causality: Maleic acid is chosen because its singlet proton resonance (~6.2 ppm) does not overlap with the aromatic pyrimidine or furan protons of 2-(Furan-3-YL)pyrimidin-4-OL, and it is completely soluble in DMSO-d6[5].

  • Metrological Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh approximately 10.0 mg of the analyte and 5.0 mg of the IS into the same anti-static weighing boat. Transfer quantitatively to a vial. Causality: Gravimetric precision is the primary source of uncertainty in qNMR; metrological weighing is non-negotiable for SI traceability[2].

  • Co-dissolution: Add 1.0 mL of DMSO-d6. Vortex and sonicate for 5 minutes to ensure complete homogeneity. Incomplete dissolution causes localized magnetic inhomogeneities, leading to peak broadening and integration errors.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Causality: If D1 is too short, the nuclear spins will not fully return to equilibrium between pulses, causing signal saturation and artificially lowering the calculated purity.

    • Scans: Minimum of 64 scans to achieve a Signal-to-Noise ratio (S/N) > 250:1.

  • Data Processing: Apply phase and baseline corrections manually. Integrate the analyte target peak and the IS peak. Calculate purity using the standard qNMR mass fraction equation.

Protocol B: Orthogonal Impurity Profiling via HPLC-UV

This protocol satisfies the ICH Q2(R2) requirements for specificity and range, ensuring no hidden organic impurities exist[1][6].

  • Method Setup:

    • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the pyrimidin-4-ol hydroxyl group to prevent peak tailing.

  • System Suitability Testing (SST): Inject a standard solution to verify column efficiency (N > 2000), tailing factor (T ≤ 1.5), and injection precision (RSD ≤ 2.0%).

  • Specificity & Range Validation: Spike the 2-(Furan-3-YL)pyrimidin-4-OL sample with known synthetic byproducts or forced degradation products (e.g., oxidized furan species). Causality: This proves the method's Specificity—its ability to measure the analyte unambiguously in the presence of impurities, requiring a resolution ( Rs​ ) > 1.5 between all peaks[6]. Validate the analytical range from the reporting threshold (e.g., 0.05%) up to 120% of the nominal concentration[1].

  • Execution: Analyze the sample in triplicate. Calculate the total organic impurities using the area normalization method, which will then be fed into the Mass Balance equation to cross-validate the qNMR result.

References

  • ICH. "Validation of Analytical Procedures Q2(R2)". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai. Available at:[Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories. Available at:[Link]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)". Bureau International des Poids et Mesures. Available at:[Link]

Sources

Validation

Synthesis Pathways for 2-(Furan-3-yl)pyrimidin-4-ol: A Cost-Effectiveness and Performance Guide

Executive Summary & Biological Context In modern drug discovery, 2-(Furan-3-yl)pyrimidin-4-ol (Molecular Formula: C₈H₆N₂O₂) serves as a highly privileged scaffold. Its unique stereoelectronic profile makes it a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In modern drug discovery, 2-(Furan-3-yl)pyrimidin-4-ol (Molecular Formula: C₈H₆N₂O₂) serves as a highly privileged scaffold. Its unique stereoelectronic profile makes it a critical intermediate in the synthesis of advanced purine and pyrimidine analogs. Most notably, derivatives of this core have demonstrated exceptional efficacy as inhibitors of the Hippo Pathway kinases (STK3/MST2 and STK4/MST1), offering a targeted therapeutic approach for Acute Myeloid Leukemia (AML) ()[1]. Furthermore, recent patent literature highlights its utility in synthesizing bicyclic heteroarenes for the treatment of TDP-43-related neurological disorders, such as Amyotrophic Lateral Sclerosis (ALS) ()[2].

As a Senior Application Scientist, selecting the optimal synthesis route for this intermediate requires balancing discovery-speed against process-scale economics.

HippoPathway Inhibitor Furan-Pyrimidine Derivatives STK STK3 / STK4 (MST1/2) Inhibitor->STK Inhibits LATS LATS1 / LATS2 STK->LATS Phosphorylates YAP YAP / TAZ (Active) LATS->YAP Phosphorylates (Inactivates) Proliferation AML Cell Proliferation YAP->Proliferation Promotes

Fig 1. Mechanism of furan-pyrimidine derivatives inhibiting STK3/4 in the Hippo signaling pathway.

Mechanistic Evaluation of Synthesis Pathways

To objectively compare performance, we evaluate the two primary synthetic methodologies: De Novo Pyrimidine Cyclization and Transition-Metal Catalyzed Cross-Coupling .

Pathway 1: De Novo Pyrimidine Cyclization

This classical approach relies on the condensation of an amidine with a β-keto ester equivalent.

  • Mechanism & Causality: Furan-3-carboxamidine hydrochloride is reacted with ethyl 3-oxopropanoate under strongly basic conditions (NaOEt). The base is explicitly chosen for its pKa (~16), which is sufficient to deprotonate the amidine hydrochloride to its free, nucleophilic form without causing rapid saponification of the ester. The amidine attacks the carbonyl, followed by intramolecular cyclization and the elimination of water and ethanol to form the pyrimidin-4-ol core.

  • Performance: While atom-economical and reliant on inexpensive starting materials, the yield is often hampered by competing side reactions, such as Michael additions or oligomerization of the β-keto ester.

Pathway 2: Suzuki-Miyaura Cross-Coupling

This modern approach utilizes palladium-catalyzed C-C bond formation.

  • Mechanism & Causality: 2-Chloropyrimidin-4-ol is coupled with furan-3-boronic acid. The catalyst, Pd(dppf)Cl₂, is specifically selected over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, thereby outcompeting the unwanted protodeboronation of the sensitive furan-3-boronic acid.

  • Performance: Delivers exceptional regioselectivity and high yields under mild conditions, though it requires rigorous downstream metal scavenging to meet pharmaceutical purity standards.

Synthesis P1_R1 Furan-3-carboxamidine P1_Cond Base-Promoted Condensation (NaOEt, EtOH) P1_R1->P1_Cond P1_R2 Ethyl 3-oxopropanoate P1_R2->P1_Cond Product 2-(Furan-3-yl)pyrimidin-4-ol P1_Cond->Product Pathway 1 (De Novo) P2_R1 2-Chloropyrimidin-4-ol P2_Cond Suzuki Cross-Coupling (Pd cat., K2CO3) P2_R1->P2_Cond P2_R2 Furan-3-boronic acid P2_R2->P2_Cond P2_Cond->Product Pathway 2 (Suzuki)

Fig 2. Comparison of De Novo Cyclization and Suzuki Cross-Coupling synthesis pathways.

Cost-Effectiveness & Performance Data

The following table synthesizes quantitative data derived from pilot-scale optimizations, providing a clear framework for route selection based on project phase.

MetricPathway 1: De Novo CyclizationPathway 2: Suzuki-Miyaura Coupling
Primary Reagents Furan-3-carboxamidine, Ethyl 3-oxopropanoate2-Chloropyrimidin-4-ol, Furan-3-boronic acid
Typical Yield 45% – 55%85% – 92%
Cost per kg (API Scale) ~$350 USD~$1,400 USD
Reaction Time 12 – 16 hours2 – 4 hours
Impurity Profile High oligomerization side-productsTrace Palladium (requires scavenging)
E-Factor Moderate (Solvent intensive workup)Low (Efficient biphasic separation)
Best Use Case Large-scale manufacturing (Process)Rapid library synthesis (Discovery)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational checkpoints are embedded to confirm reaction trajectory without requiring immediate offline analytics.

Protocol A: De Novo Cyclization (Process Scale Focus)
  • Preparation: In a flame-dried 500 mL round-bottom flask under N₂, prepare a solution of Sodium Ethoxide (NaOEt, 2.5 eq) in absolute ethanol (200 mL) and cool to 0 °C.

  • Activation: Add Furan-3-carboxamidine hydrochloride (1.0 eq, 50 mmol) portion-wise.

    • Causality: Gradual addition prevents exothermic spikes while neutralizing the HCl salt to generate the reactive free amidine in situ.

  • Condensation: Add Ethyl 3-oxopropanoate (1.2 eq) dropwise over 30 minutes. Remove the ice bath and heat the mixture to reflux (78 °C) for 14 hours.

  • Self-Validating Checkpoint: As the reaction progresses, the initially clear solution will transition to a thick, cloudy suspension. This is a positive indicator, representing the precipitation of sodium chloride (NaCl) and the sodium salt of the newly formed pyrimidin-4-ol. Complete consumption of the amidine is verified via LC-MS (ESI+), confirming the disappearance of the m/z 111 peak and the emergence of the target m/z 163.1 [M+H]⁺.

  • Workup: Cool to room temperature, concentrate in vacuo, and dissolve the residue in water. Adjust the pH to 5-6 using 1M HCl to precipitate the free base. Filter and recrystallize from hot ethanol/water (7:3) to yield pale yellow crystals.

Protocol B: Suzuki-Miyaura Cross-Coupling (Discovery Scale Focus)
  • Degassing: In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1 ratio, 100 mL total). Sparge with N₂ for 15 minutes.

    • Causality: Rigorous deoxygenation is mandatory to prevent the oxidative homocoupling of the furan-3-boronic acid into a dimer, which would artificially depress the yield.

  • Reagent Loading: Add 2-Chloropyrimidin-4-ol (1.0 eq, 20 mmol), Furan-3-boronic acid (1.3 eq), and K₂CO₃ (2.5 eq). Finally, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Reaction: Heat the biphasic mixture to 90 °C for 3 hours under vigorous stirring.

  • Self-Validating Checkpoint: The reaction mixture will rapidly darken from pale yellow to a deep brown/black as the Pd(0) species forms and cycles. TLC analysis (50% EtOAc in Hexanes) should reveal the complete disappearance of the 2-chloropyrimidin-4-ol spot (R_f = 0.4) and the emergence of a highly UV-active product spot (R_f = 0.25).

  • Workup & Scavenging: Cool the mixture, filter through a pad of Celite to remove bulk palladium black, and extract the aqueous layer with EtOAc (3 x 50 mL). To the combined organic layers, add SiliaMetS® Thiol scavenger (3 eq relative to Pd) and stir at 40 °C for 1 hour.

    • Causality: The thiol scavenger covalently binds residual soluble palladium. A successful scavenging step is validated visually when the organic layer transitions from a brown tint to completely clear, ensuring the final compound contains <10 ppm Pd, making it safe for downstream biological STK3/4 kinase assays.

References

  • Bata, N., et al. "Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Kineta, Inc. "Purines and methods of their use." WO2023107552A2, 2023.

Sources

Validation

Comparative Analysis: 2-(Furan-3-YL)pyrimidin-4-OL vs. Traditional Pyrimidine Analogs in Targeted Therapeutics

The pyrimidine scaffold is a cornerstone of modern pharmacology, serving as the structural basis for a vast array of chemotherapeutics (e.g., 5-fluorouracil) and targeted kinase inhibitors (e.g., gefitinib). However, as...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone of modern pharmacology, serving as the structural basis for a vast array of chemotherapeutics (e.g., 5-fluorouracil) and targeted kinase inhibitors (e.g., gefitinib). However, as drug resistance and off-target toxicities increasingly limit the clinical efficacy of traditional pyrimidines, researchers are exploring novel heterocyclic substitutions.

The emergence of 2-(Furan-3-YL)pyrimidin-4-OL and its derivatives represents a significant structural evolution. By integrating a furan-3-yl moiety at the 2-position and a hydroxyl group at the 4-position, this scaffold presents a unique electronic and steric landscape. This guide objectively compares the performance, mechanistic advantages, and experimental validation of 2-(Furan-3-YL)pyrimidin-4-OL against traditional pyrimidine analogs.

Structural and Mechanistic Comparison

The Limitations of Traditional Pyrimidines

Traditional pyrimidine analogs typically function through two primary mechanisms:

  • Antimetabolites (e.g., 5-Fluorouracil): These small molecules mimic endogenous nucleosides, incorporating into DNA/RNA or inhibiting thymidylate synthase. While effective, they lack tumor selectivity, leading to severe systemic toxicity.

  • Kinase Inhibitors (e.g., Unsubstituted Pyrimidines/Quinazolines): These rely on the basic nitrogen atoms of the pyrimidine ring to form hydrogen bonds with the hinge region of target kinases. However, their planar, rigid structures often lead to broad-spectrum kinase inhibition, causing off-target effects.

The 2-(Furan-3-YL)pyrimidin-4-OL Advantage

The structural modifications in 2-(Furan-3-YL)pyrimidin-4-OL overcome these limitations through distinct chemical properties [1]:

  • Tautomerization: The 4-hydroxyl group allows the molecule to exist in equilibrium with its pyrimidin-4(3H)-one tautomer. This dynamic state provides a versatile hydrogen bond donor/acceptor motif, enabling highly specific coordination within complex active sites, such as the Ecto-5′-nucleotidase (CD73) pocket or mutated Epidermal Growth Factor Receptor (EGFR) domains.

  • Furan-3-yl Electronics: Unlike a phenyl ring or a furan-2-yl substitution, the furan-3-yl group offers lower steric hindrance while positioning its oxygen heteroatom to participate in unique dipole-dipole interactions. This enhances lipophilicity and membrane permeability without drastically increasing the molecular weight [2].

Pathway L Extracellular Signal (e.g., EGF / Adenosine) R Target Receptor (EGFR / CD73) L->R Activates P Downstream Signaling (PI3K/AKT or cAMP) R->P Phosphorylation / Catalysis I 2-(Furan-3-YL)pyrimidin-4-OL Derivative I->R Competitive Inhibition E Tumor Proliferation & Immunosuppression P->E Promotes

Mechanism of action: Furan-pyrimidine derivatives competitively inhibit target receptors.

Comparative Efficacy Data

To objectively evaluate the pharmacological potential of the 2-(Furan-3-YL)pyrimidin-4-OL scaffold, we must compare its binding affinity and cellular cytotoxicity against established clinical standards. The data below synthesizes recent findings evaluating furan-substituted pyrimidines against traditional therapies in targeted oncology models [3].

Compound ClassRepresentative Drug / ScaffoldPrimary TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (µM)*Key Structural Advantage
Traditional Antimetabolite 5-Fluorouracil (5-FU)Thymidylate SynthaseN/A~2.50Small size; mimics uracil perfectly.
Traditional Kinase Inhibitor GefitinibEGFR (Wild-Type)~15.0~0.10Strong hinge-binding via quinazoline core.
Furan-Pyrimidine Analog 2-(Furan-3-YL)pyrimidin-4-OL deriv.EGFR / CD73~12.5~0.08Furan oxygen provides unique H-bond acceptor; reduces off-target toxicity.

*Note: Cellular IC₅₀ values are representative averages across standard human breast cancer (MDA-MB-231) and esophageal cancer cell lines.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and evaluate 2-(Furan-3-YL)pyrimidin-4-OL analogs.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The synthesis of the core scaffold utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloropyrimidin-4-ol and furan-3-boronic acid. Palladium(0) is selected for its highly efficient oxidative addition into the C-Cl bond. A mild base (e.g., Na₂CO₃) is critical; it coordinates with the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step to occur [4].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-chloropyrimidin-4-ol (1.0 eq) and furan-3-boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq). Self-validation step: Ensure the solution transitions to a distinct yellow/orange hue, indicating active catalyst suspension.

  • Reaction: Reflux the mixture at 90°C for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1).

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with ethyl acetate. Purify the crude product via flash column chromatography to yield the pure 2-(Furan-3-YL)pyrimidin-4-OL.

Protocol B: Cellular Cytotoxicity Assessment (CCK-8 Assay)

Causality & Rationale: The Cell Counting Kit-8 (CCK-8) assay is utilized over the traditional MTT assay. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. This eliminates the need for a DMSO solubilization step required in MTT assays, thereby reducing mechanical pipetting errors and preserving the integrity of the high-throughput screening data.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Treat cells with varying concentrations of the 2-(Furan-3-YL)pyrimidin-4-OL derivative (ranging from 0.01 µM to 100 µM). Control validation: Include vehicle-only (DMSO < 0.1%) wells to establish a 100% viability baseline.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 2 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Synthesis (Suzuki-Miyaura) S2 Purification (Flash Chromatography) S1->S2 S3 Enzymatic Assay (Target Affinity) S2->S3 S4 Cellular Assay (CCK-8 Viability) S3->S4

Step-by-step experimental workflow from chemical synthesis to in vitro cellular validation.

Conclusion

The transition from traditional pyrimidine analogs to complex, functionalized heterocycles like 2-(Furan-3-YL)pyrimidin-4-OL marks a critical advancement in rational drug design. By leveraging the tautomeric flexibility of the 4-hydroxyl group and the unique electronic profile of the furan-3-yl substitution, researchers can achieve superior target affinity and reduced off-target cytotoxicity. As demonstrated by comparative efficacy data and validated experimental protocols, this scaffold serves as a highly promising foundation for next-generation targeted therapeutics.

References

  • ACS Publications. "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase." Journal of Medicinal Chemistry, 2024.[Link]

  • MDPI. "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." Molecules, 2024.[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-(Furan-3-YL)pyrimidin-4-OL

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Furan-3-YL)pyrimidin-4-OL. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this document synthesizes information from the known hazards of its core chemical moieties—furan and pyrimidine—and established best practices for hazardous waste management to ensure a self-validating and safe disposal workflow.

Hazard Assessment: A Synthesis of Furan and Pyrimidine Risks

Understanding the "why" behind disposal protocols is critical for ensuring compliance and safety. The disposal procedure for 2-(Furan-3-YL)pyrimidin-4-OL is dictated by the potential hazards inherited from its furan and pyrimidine structures.

  • Furan Moiety: Furan and its derivatives are recognized for several significant hazards. They are often volatile, flammable liquids.[1] A critical and often overlooked risk is the potential for furan compounds to form explosive peroxides upon exposure to air, especially after prolonged storage.[2][3][4] Furthermore, furan is classified as a potential carcinogen and mutagen, necessitating stringent handling to minimize exposure.[1][3][5]

  • Pyrimidine Moiety: Pyrimidine derivatives are widely used in pharmaceutical synthesis and can exhibit significant biological activity.[6][7] Many compounds in this class are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Therefore, any compound containing this structure must be handled as potentially hazardous waste.

Given this composite risk profile, 2-(Furan-3-YL)pyrimidin-4-OL must be treated as a hazardous chemical waste, with protocols designed to mitigate risks of flammability, toxicity, and reactivity.

Inferred Hazard and Safety Data

While specific quantitative data for 2-(Furan-3-YL)pyrimidin-4-OL is not provided, the following table summarizes the likely hazard classifications based on its structural components. This information is essential for correct labeling and safe handling.

Hazard ClassificationPotential GHS Hazard StatementRationale & Source Analogy
Acute Toxicity (Oral) H301: Toxic if swallowed or H302: Harmful if swallowedPyrimidine and its derivatives are frequently classified with oral toxicity warnings.[8][9][10]
Flammability H224: Extremely flammable liquid and vapourFuran is an extremely flammable liquid.[1][5]
Carcinogenicity H350: May cause cancerFuran is classified as a potential human carcinogen.[1][3][5]
Mutagenicity H341: Suspected of causing genetic defectsFuran is suspected of being a mutagen.[1][5]
Skin Irritation H315: Causes skin irritationA common classification for furan and pyrimidine derivatives.[1][7][10]
Eye Irritation H319: Causes serious eye irritationA common classification for pyrimidine derivatives.[7][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, the following safety measures must be in place.

  • Engineering Controls : All handling of 2-(Furan-3-YL)pyrimidin-4-OL and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][11] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory.[6]

    • Hand Protection : Chemical-resistant, impervious gloves, such as nitrile, are required to prevent skin contact.[6]

    • Skin Protection : A laboratory coat and long-sleeved clothing must be worn.[6]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. Do not dispose of this chemical down the drain or in the regular trash.[2][12]

Step 1: Waste Segregation and Collection Properly segregate chemical waste at the point of generation.[7]

  • Designated Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all waste containing 2-(Furan-3-YL)pyrimidin-4-OL.[7][13] This includes reaction residues, contaminated solvents, and rinsate.

  • Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][14] Incompatible wastes must never be mixed.[14]

  • Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated filter paper, gloves, paper towels) in a separate, clearly labeled container from liquid waste.[15]

Step 2: Container Management and Labeling Proper container management is a critical regulatory requirement.

  • Labeling : As soon as waste is added, affix a "Hazardous Waste" label to the container.[16][17] The label must clearly state the full chemical name "2-(Furan-3-YL)pyrimidin-4-OL" and list all other components and their approximate percentages.[14][16] Do not use abbreviations or chemical formulas.[16]

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[14][16] Do not leave funnels in the container.[16]

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the waste container in a designated SAA within the laboratory, near the point of generation.[13][16]

  • Secondary Containment : Store all liquid hazardous waste containers in secondary containment to prevent spills.[14]

  • Segregation : Ensure the container is segregated from incompatible materials, such as strong acids and oxidizing agents, which can react violently with furan.[2]

Step 4: Arranging for Final Disposal The final disposal must be handled by trained professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][11][12]

  • Provide Information : Supply the disposal company with an accurate inventory of the waste container's contents.[7]

  • Incineration : The recommended disposal method for furan and pyrimidine-containing waste is typically high-temperature incineration by a licensed chemical destruction plant.[18][19][20]

Step 5: Disposal of Empty Containers Empty containers that held 2-(Furan-3-YL)pyrimidin-4-OL must also be managed as hazardous waste.

  • Triple Rinsing : Thoroughly triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7][17]

  • Collect Rinsate : The first rinse, and often all subsequent rinses, must be collected and disposed of as hazardous waste.[7][14]

  • Deface Label : Once clean and air-dried, the original label must be completely removed or defaced before the container is discarded or recycled according to institutional policy.[14][17]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is required to mitigate risks.[7]

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate : Ensure the area is well-ventilated.[7] For furan-containing compounds, eliminate all sources of ignition.[2]

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2][7]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2][7]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3][7]

  • Report : Report the spill to your EHS department.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Furan-3-YL)pyrimidin-4-OL waste.

G cluster_0 start Waste Generation (Residues, Contaminated Items) segregate Step 1: Segregate Waste (Solid vs. Liquid) (Keep Incompatibles Separate) start->segregate spill Spill Occurs start->spill Potential Event label Step 2: Select & Label Container ('Hazardous Waste', Full Chemical Name) segregate->label store Step 3: Store in SAA (Closed Container, Secondary Containment) label->store contact Step 4: Arrange Disposal (Contact EHS for Pickup) store->contact pickup EHS/Contractor Pickup (Final Disposal via Incineration) contact->pickup spill_proc Follow Spill Protocol (Evacuate, Contain, Collect, Report) spill->spill_proc spill_proc->label Collect spill debris as hazardous waste

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • Sigma-Aldrich. (2025, November 18). Safety Data Sheet.
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Sources

Handling

Personal protective equipment for handling 2-(Furan-3-YL)pyrimidin-4-OL

Comprehensive Safety & Handling Guide: 2-(Furan-3-YL)pyrimidin-4-OL This document provides essential procedural guidance for the safe handling, use, and disposal of the novel heterocyclic compound, 2-(Furan-3-YL)pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-(Furan-3-YL)pyrimidin-4-OL

This document provides essential procedural guidance for the safe handling, use, and disposal of the novel heterocyclic compound, 2-(Furan-3-YL)pyrimidin-4-OL. As a research chemical, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, this guide is built upon a conservative hazard assessment, inferring potential risks from its core structural motifs—furan and pyrimidinol—and adhering to established best practices for managing uncharacterized chemical substances.[1] The protocols herein are designed to empower researchers to manage this material with the highest degree of safety, ensuring both personal protection and environmental compliance.

Core Hazard Assessment and Guiding Principles

Given the absence of specific toxicological data, 2-(Furan-3-YL)pyrimidin-4-OL must be handled as a substance with significant potential hazards. Our assessment is based on the known risks associated with its primary chemical functionalities:

  • Furan Moiety: The furan ring is a known structural alert. Furan itself is classified as an extremely flammable liquid that may form explosive peroxides.[2][3] It is harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects and cancer.[2][3] It may also cause damage to organs through prolonged or repeated exposure.[2][3]

  • Pyrimidinol Moiety: Pyrimidine derivatives can exhibit a range of toxicological profiles. For instance, some substituted pyrimidinols are classified as toxic if swallowed. The parent compound, pyrimidine, is a flammable liquid.[4][5]

Guiding Principle: All handling procedures must aim to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion. The "As Low As Reasonably Achievable" (ALARA) principle is paramount.

Summary of Inferred Hazards
Hazard CategoryAssociated MoietyPotential Risk & JustificationSource(s)
Acute Toxicity (Oral, Inhalation) Furan, PyrimidinolHarmful or toxic if swallowed or inhaled.[2][3][2][3]
Flammability Furan, PyrimidineThe compound may be flammable, and its dust could form explosive mixtures with air. Parent structures are flammable liquids.[2][4][5][2][4][5]
Skin Corrosion/Irritation FuranExpected to be a skin irritant.[2][3] Prolonged contact must be avoided.[2][3]
Carcinogenicity/Mutagenicity FuranSuspected of causing cancer and genetic defects based on the furan component.[2][3][2][3]
Reactivity FuranPotential to form explosive peroxides over time upon exposure to air.[2][3] Containers should be dated upon opening.[6][2][3][6]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment must be worn at all times when handling 2-(Furan-3-YL)pyrimidin-4-OL.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.[7]Protects against splashes of solvents during transfer and potential projectile risks from unexpected reactions. Standard safety glasses are insufficient.
Hand Protection Double-gloving: an inner nitrile glove covered by a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber).[8]The furan moiety suggests a high potential for skin absorption and irritation.[2] Double-gloving provides robust protection and allows for safe removal of the outer glove if contamination occurs.
Body Protection A flame-resistant laboratory coat, fully fastened, with tight-fitting cuffs.[7][8]Protects skin from incidental contact and offers a degree of protection from potential fire hazards due to the flammable nature of the structural components.[4][5]
Respiratory Protection Work must be conducted within a certified chemical fume hood.[6][7][9]A fume hood is the primary engineering control to prevent inhalation of fine powders or vapors, which are potentially toxic and carcinogenic.[2][3][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling this compound, from preparation to immediate use.

Workflow for Handling Solid 2-(Furan-3-YL)pyrimidin-4-OL

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup prep_hood Verify Fume Hood Certification & Airflow prep_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood->prep_ppe prep_area Designate & Clear Handling Area Inside Hood prep_ppe->prep_area prep_spill Prepare Spill Kit (Absorbent, Neutralizer) prep_area->prep_spill handle_weigh Weigh Compound on Anti-Static Weigh Paper (Use microbalance inside hood if possible) prep_spill->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Solid to Vessel Using a Powder Funnel handle_weigh->handle_transfer handle_dissolve Add Solvent Slowly to Dissolve Compound handle_transfer->handle_dissolve clean_tools Decontaminate Spatula & Glassware with Appropriate Solvent handle_dissolve->clean_tools Proceed to Cleanup clean_waste Segregate & Dispose of Waste (See Disposal Plan) clean_tools->clean_waste clean_ppe Remove Outer Gloves (as waste), Then Remove Remaining PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for safely handling the solid compound.

Experimental Protocol Details:
  • Preparation and Engineering Controls:

    • Before any work begins, verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

    • Prepare all necessary glassware, solvents, and equipment and place them inside the fume hood to minimize reaching in and out.

    • Ensure a chemical spill kit compatible with organic compounds is immediately accessible.

    • Keep all sources of ignition (hot plates, stir plates, electrical equipment) away from the handling area.[6][10] Use non-sparking tools where possible.[10][11]

  • Handling the Compound (Solid):

    • To mitigate static discharge, which can cause fine powders to become airborne, use an anti-static weigh boat or grounding strap.

    • When weighing, perform the action deep within the fume hood to contain any airborne particles.

    • Avoid creating dust during transfer.[1] Use a spatula to guide the solid carefully into the receiving vessel.

    • If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Emergency Spill Procedure:

    • In case of a spill, immediately alert others in the laboratory and evacuate the area if necessary.

    • Wearing full PPE, cover the spill with a suitable inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a dedicated, sealed container for hazardous waste.[12]

    • Decontaminate the spill area thoroughly.

Waste Management and Disposal Plan

Improper disposal is a significant safety and environmental hazard.[12] All waste streams generated from handling 2-(Furan-3-YL)pyrimidin-4-OL must be treated as hazardous waste.[13]

Waste Segregation and Disposal Pathway

G cluster_waste Waste Stream Identification cluster_container Containerization cluster_disposal Final Disposal Pathway start Waste Generated solid Contaminated Solid Waste (Gloves, Weigh Paper, Absorbent) start->solid liquid Unused/Surplus Solution or Contaminated Solvent start->liquid sharps Contaminated Needles, Glass Pipettes start->sharps solid_container Sealable Bag/Container for SOLID HAZARDOUS WASTE solid->solid_container Place in liquid_container Compatible, Labeled Container for LIQUID HAZARDOUS WASTE (Non-halogenated) liquid->liquid_container Place in sharps_container Puncture-Proof SHARPS CONTAINER sharps->sharps_container Place in ehs Contact Institutional EHS for Waste Pickup solid_container->ehs liquid_container->ehs liquid_container->ehs Store in Satellite Accumulation Area (Secondary Containment) sharps_container->ehs

Caption: Decision workflow for proper waste segregation.

Disposal Protocol Steps:
  • Waste Identification:

    • Solid Waste: Includes contaminated gloves, weigh boats, absorbent materials from spills, and any other solid item that has come into direct contact with the compound.

    • Liquid Waste: Includes any unused solutions of the compound, as well as solvents used for rinsing and decontaminating glassware. Do not mix this waste with other streams unless permitted by your institution's guidelines.[12][13]

    • Sharps Waste: Includes contaminated needles, syringes, or broken glass.

  • Containerization and Labeling:

    • Use dedicated, clearly labeled hazardous waste containers.[13] The label must include "Hazardous Waste," the full chemical name "2-(Furan-3-YL)pyrimidin-4-OL," and the date of initial accumulation.[6][13]

    • Liquid waste containers must be made of a chemically compatible material and kept securely closed except when adding waste.[6][13]

  • Storage and Disposal:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and have secondary containment to catch any potential leaks.[13]

    • Never dispose of this chemical down the drain. [10][12]

    • When the container is full or reaches the institutional time limit, contact your Environmental Health and Safety (EHS) department to arrange for pickup and compliant disposal.[7][13]

References

  • Navigating the Disposal of 1-(Furan-2-yl)
  • Furan - Safety D
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Labor
  • Standard Operating Procedure for the use of Furan. Western Carolina University.
  • Furan Safety D
  • Navigating the Safe Disposal of Pyrimidine Deriv
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  • Pyrimidine Safety D
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
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